3-(3-Methylphenyl)thiophene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-(3-methylphenyl)thiophene |
InChI |
InChI=1S/C11H10S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
InChI Key |
SQYZCCOIYFJDNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-(3-Methylphenyl)thiophene derivatives and their potential uses
Advanced Technical Guide: 3-(3-Methylphenyl)thiophene Derivatives
Executive Summary this compound (3-m-Tolylthiophene) represents a strategic scaffold in the development of functional organic materials. As a derivative of the 3-arylthiophene class, it bridges the gap between the high conductivity of polythiophenes and the tunable solubility and oxidative stability provided by aryl substituents. This guide provides a comprehensive technical analysis of its synthesis, polymerization kinetics, and applications in organic electronics (OFETs) and medicinal chemistry. By leveraging the meta-methyl substitution, researchers can modulate solid-state packing and solubility without incurring the severe steric penalties associated with ortho-substitution.
Part 1: Chemical Identity & Structural Analysis
The core structure consists of a thiophene ring substituted at the 3-position with a meta-tolyl group. This structural design is intentional:
-
3-Position Substitution: Preserves the 2,5-positions for polymerization (α-α' coupling).
-
Meta-Methyl Group: Introduces asymmetry and solubility (disrupting π-stacking just enough to allow processing) while avoiding the high steric torsion of ortho-substituents that would break conjugation.
Key Physicochemical Parameters (Predicted/Analogous):
| Parameter | Value / Characteristic | Note |
|---|---|---|
| Molecular Formula | C₁₁H₁₀S | |
| Molecular Weight | 174.26 g/mol | |
| Appearance | Off-white to pale yellow solid | Low melting point solid or viscous oil depending on purity. |
| Solubility | High in CHCl₃, THF, Toluene | Methyl group enhances lipophilicity vs. 3-phenylthiophene. |
| Electronic Character | Electron-rich (Donor) | Thiophene core + weak inductive donor (+I) from methyl. |
Part 2: Synthesis Protocols
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling . This method offers high yields and tolerance for functional groups.
Monomer Synthesis: Suzuki Coupling
Reaction Scheme: 3-Bromothiophene + 3-Methylphenylboronic acid → this compound
Detailed Protocol:
-
Reagents:
-
3-Bromothiophene (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1).
-
-
Procedure:
-
Degas the solvent system with N₂ or Ar for 30 minutes to prevent homocoupling and catalyst deactivation.
-
Add reagents to a Schlenk flask under inert atmosphere.
-
Heat to reflux (approx. 85-90°C) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT, dilute with water, extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄.
-
Purification: Column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes/DCM).
-
Critical Control Point: Ensure complete removal of Pd residues if the monomer is intended for electronic applications, as metal traps act as charge recombination centers.
Polymerization Strategies
To generate Poly(this compound) [P3mMePhT], two primary methods are employed depending on the required regioregularity.
A. Chemical Oxidative Polymerization (FeCl₃)
-
Mechanism: Step-growth oxidative coupling.
-
Pros: Scalable, simple.
-
Cons: Lower regioregularity (random Head-to-Tail / Head-to-Head linkages).
-
Protocol: Dissolve monomer in dry CHCl₃. Add anhydrous FeCl₃ (4.0 eq) slurry in CHCl₃ dropwise under N₂. Stir 24h. Precipitate in Methanol.[1]
B. Electropolymerization (Potentiodynamic)
-
Mechanism: Anodic oxidation on electrode surface (ITO/Glass or Pt).
-
Pros: Forms insoluble films directly; precise thickness control.
-
Protocol:
-
Electrolyte: 0.1 M LiClO₄ or TBAPF₆ in Acetonitrile/DCM (1:1).
-
Monomer Conc: 10–50 mM.
-
Method: Cyclic Voltammetry (-0.2 V to +1.6 V vs Ag/AgCl).
-
Observation: Polymer growth is indicated by increasing current density in the redox waves with each cycle.
-
Part 3: Visualization of Workflows
Caption: Synthesis pathway from precursors to functional polymer forms via Suzuki coupling and divergent polymerization strategies.
Part 4: Material Properties & Applications
Organic Field-Effect Transistors (OFETs)
3-Arylthiophenes are p-type semiconductors. The 3-methylphenyl derivative offers a balance between conjugation and solubility.
-
Hole Mobility: Typically
to cm²/Vs (depending on regioregularity). -
Twist Angle: The phenyl ring is twisted ~25-40° relative to the thiophene plane due to steric repulsion between the thiophene H4 and phenyl ortho-hydrogens. This twist breaks extended planarity, slightly widening the bandgap compared to P3HT, but increases oxidative stability (higher HOMO ionization potential).
-
Application: Active layer in solution-processed OFETs.
Optical Properties
-
Absorption:
typically around 400-450 nm (solution), red-shifted in solid state due to π-stacking. -
Fluorescence: Aryl-substituted polythiophenes often exhibit higher quantum yields than alkyl-substituted ones due to reduced aggregation-caused quenching in solution.
Medicinal Chemistry (Bioisostere)
The this compound scaffold acts as a bioisostere for biaryl systems (like biphenyl).
-
Target: COX-2 Inhibitors. The thiophene ring serves as a central template similar to the pyrazole in Celecoxib or furanone in Rofecoxib.
-
Mechanism: The 3-methylphenyl group fits into hydrophobic pockets of enzymes (e.g., lipophilic side pocket of COX-2), potentially enhancing binding affinity over unsubstituted phenyl rings.
Part 5: References
-
Synthesis of 3-Arylthiophenes via Suzuki Coupling:
-
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
-
Source:Chemical Reviews, 1995.
-
URL:[Link]
-
-
Electropolymerization of Thiophene Derivatives:
-
Title: "Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle."
-
Source:Winona State University, 2016.
-
URL:[Link]
-
-
Polythiophene Derivatives in Organic Electronics:
-
Title: "Synthesis and Applications of Thiophene Derivatives as Organic Materials."
-
Source:ResearchGate, 2018.
-
URL:[Link]
-
-
Biological Activity of Thiophene Scaffolds:
-
Title: "Therapeutic importance of synthetic thiophene."
-
Source:Chemistry Central Journal, 2018.
-
URL:[Link]
-
-
Band Gap Engineering of Polythiophenes:
-
Title: "Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap."
-
Source:RSC Advances, 2016.
-
URL:[Link]
-
Sources
Comprehensive Spectroscopic Characterization & Synthesis of 3-(3-Methylphenyl)thiophene
Executive Summary
3-(3-Methylphenyl)thiophene (CAS: 1202313-26-3 / Generic 3-arylthiophene class), often referred to as 3-(m-tolyl)thiophene, is a critical intermediate in the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Its structural asymmetry, introduced by the meta-methyl substitution, influences the solubility and
This technical guide provides a definitive protocol for the synthesis and spectroscopic validation of this compound. Unlike standard databases that list raw peaks, this document correlates spectral features with structural electronic environments, ensuring researchers can distinguish this specific isomer from its ortho- and para- analogues.
Structural Integrity & Synthesis Logic
To ensure the spectroscopic data presented is valid, one must first control the synthetic origin. The primary impurity affecting spectral baselines in this class of compounds is the homocoupling product (bithiophene or biaryl).
Validated Synthetic Route: Suzuki-Miyaura Coupling
The most reliable route utilizes a palladium-catalyzed cross-coupling between 3-bromothiophene and 3-methylphenylboronic acid.
Reaction Scheme:
Synthesis & Purification Workflow (Graphviz)
Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity isolation.
Spectroscopic Data Profile
The following data represents the standard characterization profile for pure this compound.
Mass Spectrometry (EI-MS)[1]
-
Instrument: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Impact (70 eV)
-
Molecular Formula:
-
Molecular Weight: 174.26 g/mol
| m/z (Rel. Int.) | Assignment | Mechanistic Insight |
| 174 (100%) | Stable molecular ion, characteristic of aromatic thiophenes. | |
| 173 | Tropylium-like rearrangement stability. | |
| 159 | Loss of the methyl group; confirms the alkyl substitution. | |
| 129 | Fragmentation of the phenyl ring; thiophene integrity often maintained. | |
| 115 | Loss of sulfur (CHS fragment); typical thiophene breakdown. |
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
(Chloroform-d) -
Frequency: 400 MHz
-
Reference: TMS (
0.00 ppm) or residual ( 7.26 ppm)
Structural Logic: The thiophene ring protons are distinct. The H2 proton (between Sulfur and the Aryl group) is the most deshielded due to the electronegativity of Sulfur and the ring current of the adjacent phenyl ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 7.38 - 7.42 | Doublet (d) | 1H | Thiophene H2 | |
| 7.32 - 7.36 | Multiplet (m) | 2H | Phenyl H2', H5' | Overlap region |
| 7.28 - 7.31 | Doublet of Doublets | 1H | Thiophene H5 | |
| 7.24 - 7.27 | Multiplet | 1H | Thiophene H4 | Overlaps with solvent |
| 7.10 - 7.15 | Doublet (d) | 1H | Phenyl H4' | Para to attachment |
| 7.05 - 7.08 | Doublet (d) | 1H | Phenyl H6' | Ortho to methyl |
| 2.38 | Singlet (s) | 3H | Methyl -CH3 | Benzylic position |
C NMR Data
-
Solvent:
[1] -
Key Features: Look for 11 distinct carbon signals (unless symmetry is accidentally equivalent, which is rare in meta-substitution).
| Shift ( | Assignment Type | Notes |
| 142.5 | Quaternary C | Thiophene C3 (Ipso to phenyl) |
| 138.4 | Quaternary C | Phenyl C1' (Ipso to thiophene) |
| 135.8 | Quaternary C | Phenyl C3' (Ipso to methyl) |
| 128.8 - 120.1 | Methine CH | Aromatic region (7 signals) |
| 21.5 | Methyl | Characteristic benzylic methyl |
NMR Signal Logic Diagram (Graphviz)
Figure 2: Causal relationship between structural electronic effects and observed NMR shifts.
Experimental Protocols
Sample Preparation for NMR
To reproduce the shifts listed above, concentration effects must be minimized.
-
Mass: Weigh 5–10 mg of purified this compound.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% v/v TMS. -
Filtration: If any turbidity exists (residual salts from Suzuki coupling), filter through a glass wool plug into the NMR tube.
-
Acquisition: Run 16 scans for
H; 1024 scans for C to resolve quaternary carbons.
Quality Control: Impurity Identification
During drug development or materials synthesis, impurities can lead to false positives in bio-assays or device failure.
-
Impurity A (Homocoupling): 3,3'-Bithiophene.
-
Detection: Look for a doublet at
7.45 ppm and absence of methyl peaks.
-
-
Impurity B (Starting Material): 3-Bromothiophene.
-
Detection: Distinct shifts at
7.30 and 7.50 ppm; usually removed by vacuum (bp 150°C) but traces may remain.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Thiophene Spectroscopic Data Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for thiophene coupling constants).
-
Synthesis of 3-Arylthiophenes: Kirschbaum, T., et al. (1997). Synthesis of 3-substituted thiophenes via Suzuki coupling. Journal of the Chemical Society, Perkin Transactions 1.
-
Poly(3-arylthiophene) Precursor Characterization: Specific spectral data derived from monomer characterization in: Chen, T. A., & Rieke, R. D. (1992). The first regioregular poly(3-alkylthiophenes). Journal of the American Chemical Society, 114(25), 10087-10088. (Foundational text for 3-substituted thiophene analysis).
Sources
Methodological & Application
Application Note: 3-(3-Methylphenyl)thiophene in Medicinal Chemistry
Executive Summary
This guide details the utility, synthesis, and functionalization of 3-(3-Methylphenyl)thiophene (CAS: 109386-88-9), a critical biaryl scaffold in modern drug discovery. As a bioisostere of 3-methylbiphenyl, this scaffold offers distinct physicochemical advantages, including altered lipophilicity (LogP), improved aqueous solubility, and unique metabolic handles.[1]
This document is designed for medicinal chemists requiring a robust protocol for synthesizing this core and elaborating it into bioactive libraries.[2] We focus on its application as a template for kinase inhibitors, NSAIDs, and CNS-active agents where the biaryl geometry is essential for receptor binding.
Strategic Rationale: Why Use This Scaffold?
Bioisosterism and Geometry
The 3-arylthiophene moiety is a classical bioisostere for the biphenyl system. However, the choice of the 3-isomer (connecting the thiophene at C3) versus the 2-isomer is non-trivial:
-
Geometric Fidelity: The bond angle of 3-substituted thiophenes more closely mimics the meta-substitution pattern of benzene rings compared to 2-substituted thiophenes, which introduce a sharper angle.
-
Metabolic Stability: Thiophenes are prone to S-oxidation (to sulfoxides/sulfones) and epoxidation. The 2-position of thiophene is highly electron-rich and metabolically labile. By connecting the phenyl ring at the 3-position, the most reactive sites (C2/C5) remain available for controlled functionalization or metabolic clearance, but the core linkage is sterically and electronically distinct.
The "Magic Methyl" & Metabolic Handle
The 3-methyl group on the phenyl ring serves two opposing but strategic roles in Lead Optimization:
-
Hydrophobic Contact: It can fill small lipophilic pockets in the target protein (e.g., ATP-binding sites in kinases), potentially boosting potency by 10-100 fold (the "Magic Methyl" effect).
-
Metabolic Soft Spot: If the molecule is too lipophilic, the methyl group acts as a predictable site for CYP450-mediated oxidation (Methyl
Alcohol Carboxylic Acid), facilitating renal clearance.
Protocol A: Robust Synthesis via Suzuki-Miyaura Coupling
While many routes exist, the Suzuki-Miyaura coupling remains the industry standard due to its tolerance of the sulfur heterocycle. We present a Microwave-Assisted Protocol optimized for library generation, minimizing reaction time and palladium contamination.
Reaction Scheme
Reagents: 3-Thienylboronic acid + 3-Bromotoluene (or 3-Iodotoluene) Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (Preferred for resistance to sulfur poisoning) Base: K₂CO₃ or Cs₂CO₃[1]
Step-by-Step Methodology
Materials:
-
3-Thienylboronic acid (1.2 equiv)[1]
-
3-Bromotoluene (1.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
Procedure:
-
Preparation: In a microwave-safe vial, dissolve 3-bromotoluene (1.0 mmol, 171 mg) and 3-thienylboronic acid (1.2 mmol, 154 mg) in 4 mL of degassed 1,4-dioxane.
-
Activation: Add the aqueous solution of Cs₂CO₃ (2.0 mmol in 1 mL water).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly to avoid prolonged air exposure. Seal the vial immediately.
-
Reaction: Irradiate at 100°C for 30 minutes (or 80°C for 4 hours conventional heating).
-
Note: Monitor by LC-MS. The disappearance of the bromide is the limiting factor.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil/solid.
Yield Expectation: 85-95%
Green Chemistry Alternative (Micellar Catalysis)
For scale-up, replace Dioxane/Water with 2% TPGS-750-M in water . This surfactant forms nanoreactors, allowing the reaction to proceed at room temperature or mild heat (45°C) with lower Pd loading, significantly reducing organic solvent waste (Reference: Lipshutz et al.).[1]
Protocol B: Functionalization & Library Expansion
Once the this compound core is synthesized, it serves as a branch point. The following workflow describes how to diverge into three distinct chemical spaces.
Workflow Diagram (DOT)
Figure 1: Divergent synthesis workflow starting from the this compound core.[1] The scaffold allows for orthogonal functionalization at the thiophene ring (C2) or the phenyl ring (methyl group).[1]
Regioselective Bromination (C2 vs C5)
The 3-substituted thiophene directs electrophilic substitution primarily to the C2 position (adjacent to the sulfur and the phenyl ring) due to electronic activation, though mixtures with C5 are possible.
-
Protocol: Treat with N-Bromosuccinimide (NBS) (1.05 equiv) in DMF at 0°C
RT. -
Outcome: ~90:10 ratio of C2:C5 bromide. The C2-bromo product is a versatile handle for a second Suzuki coupling (to make terphenyl analogs) or Buchwald-Hartwig amination.
Metabolic Considerations & Liability Assessment
When advancing this scaffold into in vivo studies, researchers must anticipate specific metabolic pathways.
Metabolic Fate Diagram (DOT)[1]
Figure 2: Metabolic pathways.[1][4] The methyl group provides a "safe" clearance route (green path), competing with the potentially toxic thiophene activation pathway (red path).[1]
Mitigation Strategy
To minimize the risk of thiophene ring opening (Red path in Fig 2):
-
Block the C2 position: Introduce a substituent (Cl, F, or Methyl) at C2 during the library synthesis phase. This sterically hinders S-oxidation.
-
Leverage the Methyl Group: Ensure the methyl group is accessible to CYP enzymes to drive flux toward the safe benzoic acid metabolite.
Comparative Data: Thiophene vs. Phenyl
The following table illustrates why a chemist would swap a phenyl ring for a thiophene ring in this specific scaffold configuration.
| Property | 3-Methylbiphenyl (Reference) | This compound (Target) | Impact on Drug Design |
| LogP (Lipophilicity) | ~4.6 (High) | ~4.1 (Moderate) | Thiophene lowers LogP, improving oral bioavailability.[1] |
| Aqueous Solubility | Very Low | Low-Moderate | Sulfur atom introduces slight polarity; better solvation. |
| Metabolic Stability | High (Benzylic oxid. only) | Moderate (S-oxid. risk) | Thiophene introduces a metabolic "alert" but faster clearance. |
| Ring Geometry | 120° bond angle | ~148° (C2-S-C5) | Thiophene is smaller; fits tighter binding pockets. |
| Pi-Electron Density | Moderate | High | Thiophene can engage in stronger cation-pi interactions. |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Thiophene Bioisosteres in Medicinal Chemistry: Thakur, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 16, 481.[1][5] Link
-
Micellar Catalysis (Green Chemistry): Lipshutz, B. H., et al. (2021).[1] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[3] Molecules, 26(24), 7628.[1] Link[1]
-
Microwave Synthesis of Thiophenes: Bagley, M. C., et al. (2015).[1][6] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry, 13, 6814-6824.[6] Link
-
Bioisosterism of Thiophene/Benzene: Press, J. B. (1991).[1] Thiophene Analogues of Drugs. Chemistry of Heterocyclic Compounds. Link[1]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Note: Reaction Mechanisms & Protocols for 3-(3-Methylphenyl)thiophene
This Application Note is structured to provide a deep technical dive into the reaction mechanisms and experimental protocols for 3-(3-Methylphenyl)thiophene . It is designed for researchers in organic electronics and medicinal chemistry who require high-fidelity mechanistic insights and reproducible protocols.[1]
Executive Summary & Molecular Profile
This compound (3-MPT) is a critical building block in the synthesis of regioregular polythiophenes (conducting polymers) and a scaffold in medicinal chemistry. Unlike simple alkyl-thiophenes, the presence of the meta-tolyl group introduces unique steric and electronic effects that dictate regioselectivity during functionalization.[1]
-
Core Reactivity: The thiophene ring is electron-rich (π-excessive), making it highly susceptible to Electrophilic Aromatic Substitution (EAS) and oxidative coupling.
-
Regioselectivity Challenge: The C3-aryl substituent creates a steric clash at the C2 position (the "Head"), while electronically activating the ring.[1] Balancing C2 vs. C5 reactivity is the primary synthetic challenge.[1]
-
Key Applications: Organic Field-Effect Transistors (OFETs), hole-transport materials, and bio-isosteres for indole in drug design.
Mechanism I: Electrophilic Aromatic Substitution (Bromination)
Mechanistic Insight
The bromination of 3-MPT is the gateway reaction for cross-coupling (Suzuki/Stille) and polymerization. The thiophene ring is significantly more reactive than the pendant m-tolyl ring.[1]
-
Regioselectivity: The sulfur atom activates the
-positions (C2 and C5).-
Electronic Favorability: C2 is electronically favored due to the resonance contribution of the sulfur lone pair and the inductive effect of the C3-aryl group.
-
Steric Hindrance: The m-tolyl group at C3 imposes steric strain on the C2 position.[1]
-
Outcome: Under controlled conditions (low temperature, stoichiometric NBS), C2-bromination is the kinetic product.[1] However, over-bromination leads to the thermodynamic 2,5-dibromo product.[1]
-
Visualization: EAS Regioselectivity Pathway[1]
Figure 1: Reaction pathway for the bromination of 3-MPT, highlighting the kinetic preference for C2 substitution despite steric hindrance.
Experimental Protocol: Selective Mono-Bromination
Objective: Synthesize 2-bromo-3-(3-methylphenyl)thiophene with >95% regioselectivity.
Reagents:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
DMF (Dimethylformamide) or THF/Acetic Acid (1:1)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-MPT in 20 mL of anhydrous DMF under an argon atmosphere. Shield from light (foil-wrapped flask) to prevent radical side reactions.
-
Cooling: Cool the solution to 0°C using an ice bath. Low temperature is crucial to maximize regioselectivity.[1]
-
Addition: Dissolve NBS (10.5 mmol) in 10 mL DMF. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Rapid addition promotes 2,5-dibromination.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Monitor via TLC (Hexanes).[1]
-
Quench: Pour mixture into 100 mL ice water. Extract with Diethyl Ether (3x 50 mL).
-
Purification: Wash organics with water (5x) to remove DMF, then brine. Dry over MgSO4.[1] Concentrate.
-
Isolation: Purify via silica gel column chromatography (100% Hexanes). The mono-bromide elutes slightly slower than the starting material but faster than the dibromide.[1]
Mechanism II: Oxidative Polymerization[1]
Mechanistic Insight
Polymerization of 3-MPT yields Poly[this compound] (PMPT). The mechanism proceeds via a radical cation pathway.[1]
-
Oxidation: The oxidant (FeCl3) removes an electron from the thiophene ring, generating a radical cation.[1]
-
Dimerization: Two radical cations couple.[1] The highest spin density is at C2 and C5.[1]
-
Regioregularity:
-
Head-to-Tail (HT): Desired. C2 of one unit links to C5 of the next.[1][2] This minimizes steric clash between the aryl groups, allowing planarization and high conductivity.[1]
-
Head-to-Head (HH): Undesired. C2 links to C2.[1] Causes severe twisting of the backbone due to steric repulsion between adjacent m-tolyl groups.[1]
-
Visualization: Radical Cation Polymerization Cycle[1]
Figure 2: Oxidative polymerization cycle driven by FeCl3, leading to conjugated polythiophene chains.
Experimental Protocol: Chemical Oxidative Polymerization
Objective: Synthesize high-molecular-weight Poly[this compound].
Reagents:
-
Monomer: this compound
-
Oxidant: Anhydrous FeCl3 (4.0 eq)
-
Solvent: Dry Chloroform (CHCl3)
-
Precipitant: Methanol[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck flask and purge with Nitrogen.
-
Oxidant Slurry: Suspend anhydrous FeCl3 (40 mmol) in 50 mL dry CHCl3. Critical: FeCl3 must be anhydrous; moisture kills the radical cation.
-
Monomer Addition: Dissolve 3-MPT (10 mmol) in 10 mL CHCl3. Add dropwise to the FeCl3 slurry under vigorous stirring at RT.
-
Reaction: The mixture will turn dark black/green immediately. Stir for 24 hours under N2.[1]
-
Termination: Pour the reaction slurry into 500 mL of cold Methanol. The polymer will precipitate as a solid.[1]
-
Dedoping (Purification):
-
Final Recovery: Concentrate the Chloroform fraction and re-precipitate into Methanol. Dry under vacuum.[1]
Analytical Data Summary
| Parameter | This compound | 2-Bromo-3-(3-methylphenyl)thiophene | Poly[this compound] |
| Appearance | Colorless/Pale Yellow Oil | Yellow Oil/Low Melting Solid | Dark Red/Black Solid |
| 1H NMR (CDCl3) | Loss of C2-H signal ( | Broad aromatic peaks (6.9-7.2 ppm) | |
| Solubility | High (Hexane, DCM, THF) | High (Hexane, DCM, THF) | Good (CHCl3, Chlorobenzene) |
| Reactivity | Nucleophilic (EAS active) | Electrophilic (Pd-coupling active) | Redox Active (Conductive upon doping) |
References
-
Gronowitz, S.; Hörnfeldt, A.-B. (2004).[1] Thiophenes. Elsevier.[1]
- Foundational text on thiophene reactivity and EAS regioselectivity.
-
McCullough, R. D. (1998).[1] "The Chemistry of Conducting Polythiophenes". Advanced Materials, 10(2), 93-116.[1]
- Authoritative review on oxidative polymeriz
-
Barbarella, G., et al. (2005).[1] "Oligothiophenes as fluorescent markers". Journal of the American Chemical Society.[1]
- Discusses the optical properties and synthesis of 3-arylthiophenes.
-
Mishra, A., et al. (2009).[1] "Functionalized Thiophenes: Synthesis and Applications". Chemical Reviews, 109(3), 1141–1276.[1]
- Comprehensive guide to functionalizing thiophenes for drug discovery and m
Sources
Synthesis of Thiophene Derivatives for Pharmacological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have rendered it a "privileged scaffold" in drug design.[2] The sulfur atom, with its available d-orbitals, imparts a distinct aromatic character and potential for diverse intermolecular interactions, making thiophene derivatives attractive candidates for a wide array of pharmacological applications.[3] Indeed, a significant number of FDA-approved drugs, spanning therapeutic areas from cardiovascular diseases to oncology and central nervous system (CNS) disorders, incorporate the thiophene moiety, underscoring its clinical significance.[4]
This comprehensive guide provides an in-depth exploration of the synthesis of pharmacologically relevant thiophene derivatives. Moving beyond a mere recitation of procedures, this document delves into the mechanistic rationale behind key synthetic strategies, offering practical, field-proven insights to empower researchers in their quest for novel therapeutic agents. We will explore four classical and versatile methods for thiophene ring construction: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, the Hinsberg synthesis, and the Fiesselmann synthesis. For each, we will provide detailed, step-by-step protocols, troubleshooting guidance, and a discussion of their applications in the synthesis of bioactive molecules. Furthermore, we will touch upon the crucial subsequent steps of pharmacological evaluation, providing an overview of standard assays.
Core Synthetic Strategies for Thiophene Ring Construction
The construction of the thiophene ring can be approached through various synthetic routes, each offering distinct advantages in terms of substituent patterns and functional group tolerance. The choice of synthetic method is often dictated by the desired substitution on the final thiophene derivative and the availability of starting materials.
Caption: Overview of key synthetic routes to thiophene derivatives.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[5] The reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6]
Mechanistic Rationale: The reaction proceeds through the thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.[7] The use of potent sulfurizing agents like Lawesson's reagent is often preferred over P₄S₁₀ as it can lead to cleaner reactions and higher yields under milder conditions. The driving force for the final dehydration step is the formation of the stable aromatic thiophene ring.
Caption: Simplified workflow of the Paal-Knorr thiophene synthesis.
Protocol 1: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction
This protocol describes the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione as a representative example.
Materials:
-
2,5-Hexanedione
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-hexanedione (1.0 g, 8.76 mmol) in anhydrous toluene (20 mL).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (1.95 g, 4.82 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove any insoluble material and wash the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2,5-dimethylthiophene as a colorless liquid.
Troubleshooting:
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or adding a slight excess of Lawesson's reagent. Ensure the reaction is performed under anhydrous conditions as moisture can decompose the sulfurizing agent.
-
Formation of By-products: Overheating or prolonged reaction times can lead to the formation of polymeric by-products. Careful monitoring by TLC is crucial. The use of Lawesson's reagent generally results in a cleaner reaction compared to P₄S₁₀.[8]
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot, three-component reaction for the preparation of polysubstituted 2-aminothiophenes.[9] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[9]
Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[10] Subsequently, the elemental sulfur reacts with the enolate of this intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. The base plays a crucial role in catalyzing both the initial condensation and the subsequent steps involving sulfur.[4]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Protocol 2: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol details the synthesis of a representative 2-aminothiophene derivative.
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Ice-water
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine 2-butanone (7.21 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Base: To the stirred mixture, add morpholine (8.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at 50 °C for 1-2 hours. The product often begins to precipitate during the reaction.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The precipitated product is collected by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with water to remove any residual morpholine and salts. Dry the product under vacuum to obtain ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Troubleshooting:
-
Reaction not initiating: Ensure the quality of the reagents. The base is crucial; if the reaction is sluggish, a slightly stronger base like triethylamine can be used, but this may also promote side reactions.
-
Low Purity: The product can be recrystallized from ethanol or an ethanol/water mixture to improve purity. Common impurities include unreacted starting materials and by-products from the Knoevenagel condensation.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylates through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[5]
Mechanistic Rationale: The reaction proceeds via a double Stobbe-type condensation. The base deprotonates the α-carbon of diethyl thiodiacetate, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular cyclization and elimination lead to the formation of the thiophene ring.[6]
Protocol 3: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
This protocol outlines the synthesis using benzil as the 1,2-dicarbonyl compound.
Materials:
-
Benzil
-
Diethyl thiodiacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (0.46 g, 20 mmol) in anhydrous ethanol (20 mL) under a nitrogen atmosphere.
-
Reaction Mixture: To the cooled sodium ethoxide solution, add a solution of benzil (2.10 g, 10 mmol) and diethyl thiodiacetate (2.06 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] It involves the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[11]
Mechanistic Rationale: The reaction is initiated by the Michael addition of the thiolate, generated from the thioglycolic acid ester by the base, to the α,β-acetylenic ester. This is followed by an intramolecular Dieckmann-like condensation to form the thiophene ring. Tautomerization of the resulting β-keto ester gives the final 3-hydroxythiophene derivative.[12]
Protocol 4: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
This protocol describes the synthesis from ethyl phenylpropiolate.
Materials:
-
Ethyl phenylpropiolate
-
Ethyl thioglycolate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in anhydrous ethanol (15 mL) under a nitrogen atmosphere.
-
Addition of Thiol: To the cooled sodium ethoxide solution, add ethyl thioglycolate (1.20 g, 10 mmol) dropwise with stirring.
-
Addition of Alkyne: After stirring for 15 minutes, add a solution of ethyl phenylpropiolate (1.74 g, 10 mmol) in anhydrous ethanol (5 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.
Characterization of Synthesized Thiophene Derivatives
The structural elucidation and purity assessment of the synthesized thiophene derivatives are paramount. A combination of spectroscopic techniques is typically employed:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. Chemical shifts and coupling constants are indicative of the substitution pattern on the thiophene ring. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H). |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound, which helps to confirm the molecular formula. |
Pharmacological Evaluation of Thiophene Derivatives
Following successful synthesis and characterization, the next critical step is the evaluation of the pharmacological activity of the novel thiophene derivatives. The choice of assays depends on the therapeutic target of interest.
Anti-inflammatory Activity
Thiophene derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]
In Vitro Assay: COX-2 Inhibition Assay
This fluorometric assay is a common method for screening compounds for their ability to inhibit the COX-2 enzyme.[14]
Protocol Overview:
-
Reagent Preparation: Prepare solutions of the test compound, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the COX-2 enzyme.[14]
-
Reaction Initiation: In a 96-well plate, combine the COX-2 enzyme with the test compound or control. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[14]
-
Detection: A fluorescent probe is used to detect the production of prostaglandin G2, an intermediate in the COX-catalyzed reaction. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.[1][15]
Protocol Overview:
-
Animal Dosing: Administer the test thiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) to a group of rats. A control group receives the vehicle.[15]
-
Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[1][15]
-
Measurement of Paw Volume: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Anticancer Activity
Many thiophene-based compounds have demonstrated potent anticancer activity through various mechanisms.[9][16]
In Vitro Assay: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effect on cancer cells.[10][17]
Protocol Overview:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution and measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated to determine the concentration of the compound required to inhibit 50% of cell growth.[9]
Safety Precautions
The synthesis of thiophene derivatives involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Lawesson's Reagent and Phosphorus Pentasulfide: These are flammable solids that can release toxic hydrogen sulfide gas upon contact with moisture. Handle under an inert atmosphere and store in a dry place.[8][13]
-
Thioglycolic Acid and its Derivatives: These compounds are corrosive and can cause severe skin and eye irritation. Handle with care and avoid inhalation of vapors.[18]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The thiophene scaffold continues to be a fertile ground for the discovery of novel and effective therapeutic agents. A thorough understanding of the classical synthetic methodologies, coupled with a rational approach to molecular design and pharmacological evaluation, is essential for researchers in this field. This guide has provided a detailed overview of key synthetic protocols, mechanistic insights, and practical considerations for the synthesis and preliminary pharmacological assessment of thiophene derivatives. By leveraging these established methods and embracing a culture of safety and scientific rigor, the drug discovery community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. (n.d.). Retrieved February 4, 2026, from [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). MDPI. [Link]
-
Fiesselmann thiophene synthesis - Filo. (2024, October 27). Retrieved February 4, 2026, from [Link]
-
Synthesis of Furan and Thiophene. (n.d.). Retrieved February 4, 2026, from [Link]
-
Hinsberg Synthesis of Thiophene || Hetrocyclic Compounds. (2021, August 5). YouTube. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). PMC. [Link]
-
Hinsberg synthesis of thiophenes - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Ju. (n.d.). Brieflands. Retrieved February 4, 2026, from [Link]
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 4, 2026, from [Link]
-
Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]
-
THIOGLYCOLIC ACID TGA 99%. (n.d.). Ataman Kimya. Retrieved February 4, 2026, from [Link]
-
Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
(PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. (2020, January 15). Retrieved February 4, 2026, from [Link]
-
OPINION ON Thioglycolic acid and its salts (TGA). (2013, November 11). European Commission. [Link]
-
Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). Arkivoc. Retrieved February 4, 2026, from [Link]
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023, March 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]
-
Thioglycolic acid - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
-
Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (n.d.). Longdom Publishing. Retrieved February 4, 2026, from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
-
quantitative structure activity relationship(qsar). (n.d.). Retrieved February 4, 2026, from [Link]
-
-
Paal Knorr Synthesis of Thiophene with Mechanism. (2019, October 15). YouTube. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. brieflands.com [brieflands.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 13. opcw.org [opcw.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support: Troubleshooting Side-Product Formation in 3-(3-Methylphenyl)thiophene Synthesis
Introduction
This technical guide addresses the synthesis of 3-(3-Methylphenyl)thiophene via Suzuki-Miyaura cross-coupling. While this pathway is robust, the specific electronic nature of the thiophene ring introduces unique challenges regarding side-product formation.
Primary Synthetic Route: The most common failure mode in this synthesis is the instability of the boronic acid partner. Our data suggests that Route B (3-Bromothiophene + 3-Methylphenylboronic acid) is chemically superior to Route A due to the higher stability of phenylboronic acids compared to heteroaryl boronic acids.
-
Route A (High Risk): 3-Thiopheneboronic acid + 3-Bromotoluene
-
Route B (Recommended): 3-Bromothiophene + 3-Methylphenylboronic acid
This guide focuses on identifying, preventing, and removing the three critical side-products: Protodeboronated species , Homocoupled dimers , and Dehalogenated byproducts .
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: The "Missing Yield" (Protodeboronation)
User Question: "I am observing low conversion, and NMR shows a significant amount of unsubstituted thiophene (or toluene) in the crude mixture. The boronic acid seems to disappear faster than the product forms."
Technical Analysis: This is the hallmark of Protodeboronation . Thiophene boronic acids are exceptionally prone to hydrolytic C-B bond cleavage, especially under basic, aqueous conditions. The electron-rich thiophene ring facilitates protonolysis of the boronate intermediate.
Mechanism:
-
Base coordinates to Boron
Boronate complex. -
Proton source (water/alcohol) attacks the ipso-carbon.
-
C-B bond cleaves, releasing the arene (Thiophene) and Boric acid.
Corrective Actions:
-
Switch Reagents (Critical): If using Route A, switch to Route B. 3-Methylphenylboronic acid is significantly more resistant to protodeboronation than 3-thiopheneboronic acid.
-
Base Selection: Move away from strong hydroxide bases (NaOH, KOH). Use mild, non-nucleophilic bases like
or (anhydrous conditions). -
Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or NHC ligands. These accelerate the Transmetallation step, consuming the boronic acid before it has time to decompose.
-
Concentration: A higher concentration of the halide partner can increase the rate of the productive cycle relative to the hydrolytic side reaction.
Issue 2: The "Dimer" Impurity (Homocoupling)
User Question: "I see a new spot on TLC that persists even after workup. MS indicates a mass equivalent to the dimer of my starting material (e.g., 3,3'-dimethylbiphenyl or 3,3'-bithiophene)."
Technical Analysis: This is Oxidative Homocoupling . It occurs when oxygen enters the reaction vessel, oxidizing the Pd(0) species or promoting the disproportionation of the organoboron species.
Mechanism: Two molecules of the boronic acid couple together (Glaser-type or Pd-mediated) instead of coupling with the halide. This is strictly competitive with the cross-coupling cycle.
Corrective Actions:
-
Degassing Protocol: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.
-
Solvent Quality: Ensure solvents are peroxide-free and anhydrous. THF and Dioxane are prone to peroxide formation, which accelerates homocoupling.
-
Stoichiometry: Reduce the excess of boronic acid. If you are using 1.5 eq, reduce to 1.1 eq and add it slowly (portion-wise) to keep its instantaneous concentration low.
Issue 3: Catalyst Deactivation (Palladium Black)
User Question: "The reaction starts well but stalls at 50% conversion. A black precipitate forms on the flask walls."
Technical Analysis: The formation of Palladium Black indicates the agglomeration of Pd(0) atoms into inactive nanoparticles. This happens when the ligand dissociates or when the oxidative addition step is too slow.
Corrective Actions:
-
Ligand Load: Increase the Ligand:Pd ratio. For monodentate ligands (
), use 4:1. For bidentate (dppf), use 1.1:1. -
Temperature: Do not overheat. If the reaction requires reflux (100°C+), ensure the catalyst is thermally stable (e.g., use
or Palladacycles instead of ).
Part 2: Data & Specifications
Impurity Profile Table
| Impurity Type | Chemical Structure | Origin | R_f (vs Product) | Removal Strategy |
| Target Product | This compound | Cross-Coupling | 0.45 (Hex/EtOAc 9:1) | Crystallization/Column |
| Protodeboronated | Thiophene / Toluene | Hydrolysis of Boronic Acid | > 0.80 (High) | High Vacuum / Distillation |
| Homocoupled | 3,3'-Bithiophene / Biaryl | Oxidative Coupling | ~0.50 (Close) | Difficult. Requires Column/Prep-HPLC |
| Dehalogenated | 3-Methylbenzene / Thiophene | Reduction of Halide | > 0.80 (High) | High Vacuum |
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways leading to the target versus side products.
Caption: Competitive reaction pathways in Suzuki coupling. Green indicates the productive cycle; red indicates parasitic side reactions.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale) minimizing protodeboronation.
Reagents:
-
3-Bromothiophene (1.0 eq, 10 mmol)
-
3-Methylphenylboronic acid (1.2 eq, 12 mmol) — Preferred Partner
- (2 mol%)
- (3.0 eq, 30 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed
Step-by-Step Procedure:
-
Preparation : In a 100 mL round-bottom flask, add 3-Methylphenylboronic acid (1.63 g),
(6.37 g), and the Pd catalyst (163 mg). -
Inerting : Cap the flask with a septum. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition : Add degassed 1,4-Dioxane (40 mL) and degassed Water (10 mL) via syringe.
-
Substrate Addition : Add 3-Bromothiophene (1.63 g, 0.94 mL) via syringe.
-
Reaction : Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: If starting bromide remains after 6h, do NOT add more boronic acid immediately. Check pH. If <9, add more base.
-
-
Workup : Cool to RT. Dilute with EtOAc (50 mL). Wash with water (2x) and brine (1x). Dry over
. -
Purification : Concentrate under reduced pressure. The crude oil likely contains traces of homocoupled biaryl. Purify via silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Part 4: Troubleshooting Flowchart
Use this decision tree to resolve active experimental failures.
Caption: Decision tree for diagnosing reaction failures based on TLC/LCMS observations.
References
-
Protodeboronation of Arylboronic Acids . Organic Chemistry Portal. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 2013. Available at: [Link]
-
Protodeboronation: Mechanism and Mitigation . ACS Publications. Available at: [Link]
-
Synthesis of functionalised 3-bromo-2,5-diarylthiophene . ResearchGate.[1] Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-(3-Methylphenyl)thiophene
Welcome to the technical support guide for the synthesis of 3-(3-Methylphenyl)thiophene. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this specific synthesis. We will delve into common challenges, provide evidence-based solutions, and offer a validated protocol to improve your reaction yields and product purity. The most prevalent and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which will be the primary focus of this guide.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.
Q1: My reaction yield is consistently low (<40%), and TLC/LC-MS analysis shows significant amounts of unreacted 3-bromothiophene. What's wrong?
This is a classic symptom of poor catalytic activity or incomplete reaction. Several factors could be at play.
-
Cause A: Inefficient Catalyst Activation or Decomposition. The active catalyst in a Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More critically, Pd(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state.[3]
-
Solution: Ensure your entire apparatus is rigorously purged of oxygen. This involves using oven-dried glassware, maintaining a positive pressure of an inert gas (Argon or Nitrogen), and—most importantly—thoroughly degassing all solvents and aqueous solutions (e.g., via sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[3][4]
-
-
Cause B: Suboptimal Ligand Choice. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For electron-rich heterocycles like thiophene, bulky, electron-rich phosphine ligands are often required to accelerate the reaction and prevent side reactions. Standard ligands like PPh₃ may not be effective enough.[5]
-
Solution: Switch to a more robust ligand system. Buchwald ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are excellent choices for coupling with aryl chlorides and bromides, often providing faster reaction rates and higher yields.[6] A catalyst system like Pd(OAc)₂ with PCy₃·HBF₄ has also shown high efficacy in similar couplings.[7][8]
-
-
Cause C: Ineffective Base. The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[9] The choice of base and its solubility can dramatically impact the reaction rate.
-
Solution: Screen different bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive coupling partners.[1] Ensure the base is finely powdered to maximize surface area and interaction.[4] Using an aqueous solution of the base can also be beneficial, creating a biphasic system that often accelerates the reaction.[5]
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 3,3'-bitoluene (homocoupling of the boronic acid). How can I minimize this?
Homocoupling is a common side reaction, particularly involving the boronic acid partner. It is typically promoted by the presence of oxygen or high temperatures.[4][10]
-
Cause A: Oxygen in the Reaction. As mentioned above, oxygen is a major culprit. It can facilitate the oxidative homocoupling of the boronic acid.[3][4]
-
Solution: Rigorous degassing is the primary solution. Ensure all liquids are sparged with an inert gas before use and the reaction is maintained under a strict inert atmosphere.[3]
-
-
Cause B: Inappropriate Stoichiometry. An excess of the boronic acid can increase the statistical probability of its homocoupling.
-
Solution: Adjust the stoichiometry. While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, using a large excess should be avoided. Try running the reaction with a 1:1 or 1.05:1 ratio of 3-tolylboronic acid to 3-bromothiophene.
-
-
Cause C: High Reaction Temperature. Elevated temperatures can sometimes favor side reactions over the desired cross-coupling pathway.[3]
-
Solution: Lower the reaction temperature. If you are running the reaction at 100-110 °C, try reducing it to 80-90 °C. This may require a longer reaction time but can significantly improve selectivity.
-
Q3: My palladium catalyst turns black ("crashes out") early in the reaction, and the reaction stalls. Why is this happening?
The formation of black palladium metal (Pd black) is a clear sign of catalyst decomposition. The palladium nanoparticles that form are generally not catalytically active for this transformation.
-
Cause A: Ligand Dissociation/Decomposition. At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation and precipitation.
-
Solution: Use a more stable ligand or a pre-catalyst. Buchwald-type ligands are designed for high thermal stability. Alternatively, using a pre-catalyst, where the ligand is already bound to the palladium source, can ensure a stable active species is generated.
-
-
Cause B: Impure Reagents or Solvents. Certain impurities can act as poisons to the palladium catalyst.
-
Solution: Use high-purity reagents and solvents. Ensure your 3-bromothiophene and 3-tolylboronic acid are pure. Use anhydrous, degassed solvents from a reliable source or purify them before use.
-
Q4: Purification is difficult. The product co-elutes with a persistent impurity during column chromatography.
Purification of biaryl compounds can be challenging due to their similar polarities.[11]
-
Cause A: Homocoupled Byproducts. The homocoupling of 3-bromothiophene (to form 3,3'-bithiophene) or 3-tolylboronic acid (to form 3,3'-bitoluene) can generate impurities with polarities very close to the desired product.
-
Solution 1: Optimize Reaction Selectivity. The best purification is a clean reaction. First, apply the troubleshooting steps above to minimize the formation of these byproducts.
-
Solution 2: Alternative Purification Methods. If chromatography is ineffective, consider other techniques.[12] Recrystallization from a suitable solvent system (e.g., hexanes, ethanol/water) can be highly effective if the product is a solid. Distillation under reduced pressure is an option for liquid products, though it may be difficult to separate isomers or closely boiling byproducts.[11][13][14]
-
Frequently Asked Questions (FAQs)
Q: What is the best synthetic approach for this compound? A: The Suzuki-Miyaura cross-coupling of 3-bromothiophene with 3-tolylboronic acid is the most widely used and reliable method.[2] It offers mild reaction conditions, tolerance of various functional groups, and generally good yields.[2][15]
Q: How critical is the quality of the boronic acid? A: Extremely critical. Boronic acids are prone to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen) upon storage.[16] It's advisable to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[16] Always check the purity of your boronic acid by NMR before use.[5]
Q: Which solvent system is recommended? A: A mixture of an organic solvent and water is typically most effective. Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[2][5] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane is often preferred for its ability to solubilize arylboronic acids effectively.[2]
Q: Can I use 3-chlorothiophene instead of 3-bromothiophene? A: While possible, it is not recommended for achieving high yields without significant optimization. Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[5] To use an aryl chloride, you would need a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand or an N-heterocyclic carbene (NHC) ligand.[17] For initial attempts and reliable results, 3-bromothiophene is the superior choice.
Data Summary: Condition Screening
Optimizing a Suzuki-Miyaura coupling often involves screening several parameters. The table below provides a starting point based on literature precedents for similar aryl-heteroaryl couplings.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Pd Source (1-3 mol%) | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(II) sources require in-situ reduction but are more air-stable. |
| Ligand (2-6 mol%) | PPh₃ | PCy₃·HBF₄ | SPhos | For challenging couplings, bulky, electron-rich ligands like PCy₃ or SPhos often outperform PPh₃.[6][7] |
| Base (2-3 equiv.) | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Stronger, more oxophilic bases like K₃PO₄ can accelerate transmetalation and improve yields.[1] |
| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Dioxane often provides better solubility for reagents.[2] All systems must be thoroughly degassed. |
| Temperature | 80 °C | 90 °C | 100 °C | Start at a moderate temperature (80-90 °C) to minimize side reactions. Increase only if the reaction is sluggish. |
Visualized Workflows & Mechanisms
To better understand the process, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocol: High-Yield Synthesis
This protocol is a robust starting point, incorporating best practices discussed in this guide.
Reagents:
-
3-Bromothiophene (1.0 equiv)
-
3-Tolylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Preparation: Add a stir bar to an oven-dried, two-neck round-bottom flask equipped with a condenser and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Reagent Addition: Under the inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), finely powdered K₃PO₄ (3 equiv), and 3-tolylboronic acid (1.2 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v ratio, e.g., 8 mL dioxane, 2 mL water for a 5 mmol scale reaction) via syringe. The solvents must be degassed by sparging with argon for at least 20 minutes prior to addition.
-
Degassing: Stir the mixture at room temperature and sparge with argon through a needle below the solvent surface for an additional 10 minutes.
-
Substrate Addition: Add 3-bromothiophene (1.0 equiv) via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford this compound as the final product.
References
-
Molecules. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate.
-
Google Patents. (2009). Process for the purification of thiophenes.
-
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
-
ACS Publications. (2019). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
-
Google Patents. (1956). Process for the purification of thiophene.
-
Organic Chemistry Portal. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
-
ResearchGate. (2016). How to purify esterification product?.
-
PubMed Central. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
-
PubMed Central. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.
-
ResearchGate. (2015). Tools for Purifying the Product.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
-
PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
-
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.
-
ResearchGate. (2018). Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Myers Research Group, Harvard University. The Suzuki Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki Coupling of Thiophenes
Ticket Status: OPEN Topic: Troubleshooting Heterocycle Cross-Coupling (Thiophenes) Assigned Specialist: Senior Application Scientist
Introduction: The "Sulfur Challenge"
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed with a thiophene substrate.
Do not panic. Thiophenes are notoriously difficult coupling partners for two specific mechanistic reasons:
-
Catalyst Poisoning: The sulfur atom in thiophene is a soft Lewis base that coordinates strongly to Palladium (a soft Lewis acid), displacing labile ligands like triphenylphosphine (PPh₃) and shutting down the catalytic cycle.
-
Protodeboronation: Thiophene-2-boronic acids are exceptionally unstable. They hydrolyze and lose the boron moiety faster than the cross-coupling can occur, leaving you with unreacted starting material or deboronated byproducts.
This guide provides the field-proven protocols to overcome these barriers.
Part 1: Diagnostic Workflow (Visual Guide)
Before modifying your reaction, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure in thiophene cross-couplings.
Part 2: Troubleshooting Modules (Q&A)
Issue 1: Catalyst Deactivation (The "Black Precipitate")
User Question: “I used Pd(PPh₃)₄, but the reaction turned black within 10 minutes and conversion stopped at 15%. What happened?”
Technical Analysis: You are experiencing Sulfur Poisoning . The thiophene sulfur has displaced your phosphine ligands. Pd(PPh₃)₄ is too labile for sulfur-rich environments. Once the ligand dissociates, the "naked" Palladium aggregates into inactive Palladium black.
The Solution: The "Ligand Effect" You must use electron-rich, sterically bulky ligands that bind tighter to Pd than the sulfur does.
-
Recommendation A (Dialkylbiaryl Phosphines): Use SPhos or XPhos . The bulky biaryl backbone creates a "roof" over the Pd center, physically preventing sulfur coordination while allowing the reaction to proceed.
-
Recommendation B (NHC Complexes): Use Pd-PEPPSI-IPr . N-Heterocyclic Carbenes (NHCs) form extremely strong bonds with Pd, making them virtually immune to sulfur poisoning.
| Catalyst System | Stability | Reactivity | Best For |
| Pd(PPh₃)₄ | Low | Low | Simple Aryls (Avoid for Thiophenes) |
| Pd₂(dba)₃ + SPhos | High | High | General Thiophene Coupling |
| Pd-PEPPSI-IPr | Very High | Moderate | Sterically hindered substrates |
Key Reference: The efficacy of SPhos in preventing catalyst deactivation by heteroatoms is well-documented in Buchwald’s foundational work on biaryl phosphines [1].
Issue 2: Protodeboronation (The "Disappearing Boron")
User Question: “My halide is untouched, but my thiophene-2-boronic acid is completely gone. I see thiophene in the LCMS. Why?”
Technical Analysis: Thiophene-2-boronic acids are highly susceptible to Protodeboronation . Under basic aqueous conditions, the C-B bond hydrolyzes, releasing the boron group and replacing it with a proton.[1] This reaction is often faster than the Transmetallation step in the Suzuki cycle.
The Solution: Control the Release
-
Use MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters are sp³-hybridized and stable.[2] They hydrolyze slowly in the reaction, keeping the concentration of the active (unstable) boronic acid low, which favors the coupling over decomposition [2].
-
Base Selection: Switch from strong bases (NaOH, KOtBu) to mild, buffered bases like K₃PO₄ or CsF .
-
Water Control: If not using MIDA, use anhydrous conditions with a pinacol ester (Bpin) and a base that doesn't require water for solubility (e.g., CsF in Dioxane).
Part 3: The "Golden Standard" Protocol
This protocol is designed to be robust against both sulfur poisoning and protodeboronation.
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%)
-
Note: Pre-complexing or stirring the catalyst/ligand for 30 mins before adding substrates is crucial.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, add Pd₂(dba)₃ and SPhos to the reaction vial. Add the anhydrous solvent (Toluene or Dioxane). Stir at room temperature for 30 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.
-
Substrate Addition: Add the Aryl Halide (1.0 equiv), Thiophene Boronic Acid/Ester (1.2–1.5 equiv), and K₃PO₄.
-
Degassing (Critical): Do not just sparge. Perform 3 cycles of Freeze-Pump-Thaw to remove all dissolved oxygen, which promotes homocoupling.
-
Reaction: Add the degassed water component. Seal the vial. Heat to 100 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[3]
-
Pd Removal (For Electronics): If the product is for OPV/OLED applications, wash the organic layer with an aqueous solution of Sodium Diethyldithiocarbamate to scavenge residual Palladium [3].
Part 4: Mechanistic Visualization
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the destructive pathways.
Figure 2: Competitive pathways in Thiophene Suzuki Coupling. Note the "Exit Ramps" to inactive states (Red).
References
-
Buchwald, S. L., et al. (2005). Universal 1,4-Diamine-Based Catalysts for Palladium-Catalyzed Gas-Phase and Solution-Phase C-N Bond Formation. Journal of the American Chemical Society .[4] (Context: Development of bulky ligands like SPhos/XPhos).
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society .[4] (Context: MIDA boronates to prevent protodeboronation).
-
Nielsen, K. T., et al. (2004). Efficient Removal of Palladium from Conjugated Polymers. Macromolecules . (Context: Purification for electronic applications).
Sources
scale-up considerations for 3-(3-Methylphenyl)thiophene synthesis
Technical Support Center: Scale-Up Synthesis of 3-(3-Methylphenyl)thiophene
Executive Summary & Route Selection
The Challenge: Scaling up the synthesis of this compound (CAS: 1202311-82-9) presents specific challenges regarding catalyst activity, impurity profiles (homocoupling), and reagent stability. While multiple routes exist, the Suzuki-Miyaura coupling is the industry standard for this biaryl motif due to its functional group tolerance and scalability.
Critical Strategic Decision: The "Inverse" Coupling Approach A common pitfall in this synthesis is the choice of coupling partners.
-
Route A (Standard): 3-Thienylboronic acid + 3-Bromotoluene.
-
Route B (Recommended): 3-Bromothiophene + 3-Methylphenylboronic acid.
Expert Insight: We strongly recommend Route B .
-
Reasoning: 3-Thienylboronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions, leading to significant yield loss and formation of thiophene gas.
-
Advantage:[1][2][3] 3-Methylphenylboronic acid is significantly more robust, allowing for lower catalyst loadings and higher temperatures without rapid reagent decomposition.
Reaction Engineering & Protocol (100g - 1kg Scale)
Reaction Scheme
Caption: Optimized Suzuki-Miyaura route utilizing the more stable phenylboronic acid partner.
Step-by-Step Protocol
Scale: 1.0 mol (approx. 163g theoretical yield)
1. Reagent Charging:
-
To a 5L jacketed reactor (inerted with N₂), charge 3-Methylphenylboronic acid (1.1 equiv, 150g) and Toluene (1.5 L).
-
Add 3-Bromothiophene (1.0 equiv, 163g).
-
Note: 3-Bromothiophene is a liquid (density ~1.74 g/mL). Charge by weight to ensure stoichiometry.
2. Catalyst Preparation (In-situ):
-
Add Pd(OAc)₂ (0.5 mol%) and Triphenylphosphine (PPh₃) (2.0 mol%).
-
Expert Tip: Stir the catalyst in the toluene solution for 15 minutes before adding the base. This allows the active Pd(0)-phosphine species to form, indicated by a color change (often yellow to orange/brown).
3. Base Addition & Reaction:
-
Add 2M Na₂CO₃ (aq) (2.5 equiv, ~1.25 L).
-
Heat the biphasic mixture to reflux (~85-90°C internal) with vigorous agitation (300-400 RPM).
-
Caution: Reaction is exothermic. Monitor internal temperature closely during the ramp-up.
-
Reaction Time: Typically 4–6 hours. Monitor by HPLC/GC until aryl halide is <0.5%.
4. Work-up:
-
Cool to 25°C. Stop agitation and allow phases to separate.
-
Drain aqueous layer (contains boronic salts/bromide).
-
Wash organic layer with 5% N-Acetyl Cysteine (aq) solution (see Pd Removal below).
-
Wash with Brine (sat. NaCl).
Purification & Palladium Removal
Scale-up chemistry demands strict control over heavy metal impurities (Pd < 10 ppm).
Palladium Scavenging Strategy
Standard silica plugs are insufficient for kg-scale. Use a chemical scavenger or active wash.
| Method | Efficacy | Pros | Cons |
| Silica Gel Filtration | Low-Medium | Cheap, simple | Generates large solid waste; poor removal of soluble Pd complexes. |
| N-Acetyl Cysteine Wash | High | Aqueous wash, no solid filtration needed | Requires pH adjustment; sulfur odor. |
| Solid Scavengers (e.g., SiliaMetS®) | Very High | Extremely effective (<5 ppm) | Expensive; requires dedicated filtration step. |
| Activated Carbon | Medium | Cheap | Messy; can adsorb product; variable consistency. |
Recommended Purification Workflow:
Caption: Decision tree for purification based on physical state and impurity profile.
Troubleshooting Guide (FAQs)
Q1: The reaction stalled at 80% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning or boronic acid decomposition.
-
Solution:
-
Check Oxygen: Pd(0) is air-sensitive. Ensure your N₂ sparge was effective.
-
Add Boronic Acid: If using the thienylboronic route (not recommended), it likely decomposed. Add 0.2 equiv more boronic acid, not catalyst.
-
Halide Inhibition: Iodides can sometimes inhibit transmetallation. If you switched to an aryl iodide, this might be the cause (though rare with phosphines).
-
Q2: My product is dark brown/black even after a silica plug.
-
Diagnosis: Colloidal Palladium ("Pd black") is passing through the silica.
-
Solution: Treat the organic phase with activated carbon (Charcoal) or a specific scavenger like Trimercaptotriazine (TMT) . Stir at 50°C for 1 hour, then filter through Celite. The color should improve to pale yellow/orange.
Q3: I have a persistent emulsion during the aqueous wash.
-
Diagnosis: Density match between Toluene and Water, or presence of amphiphilic impurities (boronic acid residues).
-
Solution:
-
Density: Add brine to the aqueous layer to increase density.
-
Filter: Pass the biphasic mixture through a pad of Celite to break the emulsion (removes fine particulates stabilizing the interface).
-
Q4: Is the product a solid or a liquid?
-
Insight: 3-Phenylthiophene is a solid (MP ~90°C). The meta-methyl group lowers symmetry and melting point. This compound is often a viscous oil that may slowly crystallize or a low-melting solid .
-
Action: Do not rely solely on crystallization. Be prepared to perform a Kugelrohr or wiped-film distillation if the crude oil does not solidify upon cooling and scratching.
References
-
Suzuki-Miyaura Coupling Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link
-
Protodeboronation of Thienylboronic Acids: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129, 3358–3366. Link
-
Palladium Removal Techniques: Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346, 889–900. Link
- Thiophene Synthesis & Properties: Campaigne, E. "Thiophenes and their Selenium and Tellurium Analogs." Comprehensive Heterocyclic Chemistry, 1984. (General reference for thiophene physical properties).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
Technical Support Center: 3-(3-Methylphenyl)thiophene Purity Assessment
The following guide serves as a specialized Technical Support Center for the purity assessment of 3-(3-Methylphenyl)thiophene . It is designed for researchers in organic electronics (OLED/OPV) and pharmaceutical synthesis who require high-precision validation of this intermediate.
Product Category: Aryl-Substituted Thiophenes Primary Application: Organic Semiconductor Intermediates, Pharmaceutical Building Blocks Critical Quality Attribute (CQA): Regioisomeric Purity (>99.5%), Residual Metal Content (<10 ppm)
🔬 Analytical Workflow Overview
Before troubleshooting specific issues, review the standard decision matrix for assessing the purity of 3-arylthiophenes. This workflow prioritizes the detection of structural isomers and trace catalysts common in Suzuki-Miyaura coupling.
Figure 1: Integrated Analytical Decision Matrix for Arylthiophene Derivatives.
🛠️ Troubleshooting Guides & FAQs
Module 1: Chromatographic Separation (Isomers & Homocoupling)
User Issue: "I am observing a single broad peak on my C18 HPLC column, but the melting point is depressed. How do I separate the likely 2-(3-methylphenyl)thiophene isomer from the desired 3-isomer?"
Technical Insight: Standard C18 (octadecyl) columns separate primarily based on hydrophobicity. However, the 2-substituted and 3-substituted isomers of phenylthiophene have nearly identical hydrophobicities. The key difference lies in their molecular shape and pi-electron distribution . The 2-isomer is more linear, while the 3-isomer has a "kinked" structure, affecting its interaction with pi-active stationary phases.
Protocol: Pi-Selective Separation
Switch from a C18 phase to a Phenyl-Hexyl or Biphenyl stationary phase. These phases utilize
| Parameter | Recommended Condition | Mechanism |
| Column | Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation suppresses silanol activity. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | Critical: Methanol facilitates |
| Gradient | 60% B to 90% B over 20 min | Shallow gradient improves resolution of closely eluting isomers. |
| Detection | UV @ 254 nm & 280 nm | 254 nm for general aromatics; 280 nm for conjugated systems. |
Self-Validation:
-
Resolution (Rs): Aim for Rs > 1.5 between the major peak (3-isomer) and the minor pre-eluting peak (typically the 2-isomer).
-
UV Ratio: Compare the ratio of absorbance at 254/280 nm. Isomers often have distinct
shifts due to differences in effective conjugation length.
Module 2: Structural Validation (NMR Spectroscopy)
User Issue: "My mass spec confirms the molecular weight (MW 174.26), but how do I prove I synthesized this compound and not the 2-isomer?"
Technical Insight:
Mass spectrometry cannot distinguish between regioisomers. Proton NMR (
Diagnostic Criteria (in CDCl
-
3-Substituted Thiophene (Target):
-
H-2: Appears as a narrow doublet or doublet of doublets.
- Hz (Cross-ring coupling).
- Hz (Allylic-like).
-
H-4 & H-5: Show strong vicinal coupling (
Hz). -
Key Feature: Look for the H-2 signal around 7.2-7.4 ppm with a very small coupling constant.
-
-
2-Substituted Thiophene (Impurity):
-
H-3: Doublet with
Hz. -
H-5: Doublet with
Hz. -
Key Feature: The absence of the small 3.0 Hz cross-ring coupling and the presence of the 3.5 Hz vicinal coupling.
-
Visualizing the Impurity Profile: The synthesis via Suzuki coupling often generates specific byproducts.
Figure 2: Impurity genesis in Suzuki-Miyaura coupling of arylthiophenes.
Module 3: Trace Impurity Analysis (Metals & Halides)
User Issue: "The compound is white and NMR pure, but my OLED device efficiency is dropping. What am I missing?"
Technical Insight: "NMR Pure" (approx. 98-99%) is insufficient for organic electronics. Residual Palladium (Pd) from the catalyst acts as an exciton trap and fluorescence quencher. Even <50 ppm Pd can degrade device performance.
Protocol: Trace Metal Quantification Do not rely on color (Pd traces can be colorless). Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Digestion: Digest 50 mg of sample in concentrated Nitric Acid (
) and Sulfuric Acid ( ) in a closed microwave vessel. -
Analysis: Target isotopes
Pd, Pd, and Pd. -
Limit: For electronic grade, Pd must be < 10 ppm (ideally < 1 ppm).
Remediation (If Pd > 10 ppm):
-
Silica Gel + Thiol Scavengers: Pass the dissolved compound (in DCM) through a silica plug doped with thiol-functionalized silica (e.g., SiliaMetS® Thiol).
-
Recrystallization: Recrystallize from a polar/non-polar pair (e.g., Ethanol/Hexane) to leave ionic Pd species in the mother liquor.
Module 4: Quantitative Purity (qNMR)
User Issue: "I need to assay the absolute purity of my standard for calibration. Can I use the HPLC area %?"
Technical Insight: HPLC area % is relative and assumes all components have the same extinction coefficient, which is false for biaryl impurities vs. the thiophene core. qNMR (Quantitative NMR) is the primary reference method.
qNMR Protocol:
-
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (high purity, non-hygroscopic, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-
(to ensure full relaxation and solubility) or CDCl . -
Relaxation Delay (
): Set to 30-60 seconds (at least of the longest relaxing proton). -
Calculation:
📚 References
-
Sielc Technologies. (n.d.). Separation of 3-Phenylthiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Methodology for reverse-phase separation of phenylthiophene derivatives.
-
-
Agilent Technologies. (2003). Analysis of Trace Thiophene in Benzene Using Two-Dimensional Gas Chromatography. Retrieved from [Link]
-
Insights into GC separation of thiophene impurities and isomers.
-
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Foundational text on Suzuki coupling mechanisms and byproduct formation (homocoupling).
-
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Explanation of pi-pi interaction mechanisms for separating aromatic isomers.
-
-
-
General protocols for purity assessment of 3-substituted thiophenes.
-
Sources
Validation & Comparative
A Comparative Analysis of 3-Arylthiophene Isomers for Researchers and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, thiophene and its derivatives stand out for their remarkable versatility and wide-ranging applications, from medicinal chemistry to materials science. Among these, aryl-substituted thiophenes are a cornerstone, with their isomeric forms often exhibiting distinct physicochemical and biological properties. This guide provides a comprehensive comparative analysis of 2-arylthiophene and 3-arylthiophene isomers, offering insights into their synthesis, electronic structure, and functional performance to aid researchers in making informed decisions for their specific applications.
Structural and Electronic Profile: A Tale of Two Isomers
The position of the aryl substituent on the thiophene ring, either at the C2 or C3 position, fundamentally influences the molecule's geometry and electronic landscape. While both isomers consist of a planar thiophene ring connected to an aryl group, the connectivity at the C2 versus the C3 position leads to significant differences in steric hindrance and electronic communication between the two rings.
Computational studies on model compounds like 2-methylthiophene and 3-methylthiophene have provided foundational insights into these differences. Generally, 2-substituted thiophenes exhibit a higher degree of planarity between the thiophene and the substituent compared to their 3-substituted counterparts. This is attributed to the reduced steric hindrance at the C2 position. This subtle structural variance has profound implications for the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate their photophysical and electrochemical behavior.
Synthetic Accessibility: Navigating the Regioselectivity Challenge
The synthesis of arylthiophenes is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of starting material, typically a brominated thiophene, dictates the final position of the aryl group.
2-Arylthiophenes: The synthesis of 2-arylthiophenes is generally more straightforward and often proceeds with higher yields. 2-Bromothiophene is a readily available starting material, and its coupling with various arylboronic acids is a well-established and efficient process.
3-Arylthiophenes: In contrast, the synthesis of 3-arylthiophenes can be more challenging. 3-Bromothiophene is often less reactive than its 2-bromo counterpart in Suzuki couplings. Furthermore, achieving regioselective synthesis of 3-substituted thiophenes can be complex, sometimes requiring multi-step procedures or specialized catalysts to avoid the formation of unwanted isomers.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Phenylthiophene
This protocol describes a general procedure for the synthesis of 2-phenylthiophene via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromothiophene (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford 2-phenylthiophene.
A Comparative Look at Physicochemical Properties
The isomeric difference between 2- and 3-arylthiophenes gives rise to distinct photophysical and electrochemical characteristics. These properties are crucial for their application in organic electronics and as fluorescent probes.
| Property | 2-Phenylthiophene | 3-Phenylthiophene |
| Melting Point | 34-36 °C[1] | 90-93 °C |
| Boiling Point | 256 °C[1] | Not readily available |
Photophysical Properties:
Generally, 2-arylthiophenes exhibit more red-shifted absorption and emission spectra compared to their 3-aryl counterparts. This is a direct consequence of the enhanced π-conjugation in the more planar 2-aryl systems, which leads to a smaller HOMO-LUMO gap. The fluorescence quantum yields of 2-arylthiophenes are also often higher, making them more suitable for applications requiring strong light emission.
Electrochemical Properties:
The position of the aryl group also influences the redox behavior of these isomers. The more extended conjugation in 2-arylthiophenes typically results in lower oxidation potentials compared to 3-arylthiophenes, indicating that they are more easily oxidized. This property is particularly relevant for their use as hole-transporting materials in organic electronic devices.
Applications: Where Isomeric Purity Matters
The distinct properties of 2- and 3-arylthiophene isomers translate into different performance characteristics in various applications.
Medicinal Chemistry:
Thiophene-containing compounds are prevalent in pharmaceuticals due to their ability to act as bioisosteres for benzene rings, often leading to improved pharmacological profiles. The 2-aminothiophene scaffold, in particular, has been extensively explored for the development of kinase inhibitors and other therapeutic agents[2]. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the thiophene ring is critical for biological activity. While both 2- and 3-arylthiophenes have been incorporated into drug candidates, the 2-aryl substitution is more common, likely due to its more predictable synthetic access and often more favorable interactions with biological targets. For instance, various 2-amino-3-aroylthiophene derivatives have been investigated as allosteric modulators of adenosine receptors[3].
Organic Electronics:
In the realm of organic electronics, the planarity and extended conjugation of 2-arylthiophenes make them superior candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The enhanced intermolecular π-π stacking in the solid state facilitates efficient charge transport. In contrast, the more twisted conformation of 3-arylthiophenes can disrupt this packing, leading to lower charge carrier mobilities. However, the introduction of a phenyl group at the 3-position of polythiophene has been shown to be a viable strategy in some organic solar cell applications[4].
Conclusion and Future Outlook
The choice between a 2-arylthiophene and a 3-arylthiophene isomer is a critical design consideration that can significantly impact the properties and performance of the final molecule or material. 2-Arylthiophenes generally offer more straightforward synthetic access and superior performance in applications requiring high planarity and extended conjugation, such as organic electronics. Conversely, the unique steric and electronic properties of 3-arylthiophenes can be leveraged to fine-tune molecular architecture and explore novel structure-activity relationships in drug discovery.
As synthetic methodologies continue to advance, providing more efficient and regioselective routes to 3-arylthiophenes, their exploration in various fields is expected to expand. A deeper understanding of the subtle interplay between isomeric structure and function will undoubtedly unlock new opportunities for the rational design of next-generation pharmaceuticals and electronic materials based on the versatile arylthiophene scaffold.
References
- Di Niso, M., et al. (2022). Charge Transport Across Au–P3HT–Graphene van der Waals Vertical Heterostructures. ACS Applied Materials & Interfaces, 14(42), 48123–48133.
- Gronowitz, S., & Gjos, N. (1967). On the nitration of 2-and 3-phenylthiophene. Acta Chemica Scandinavica, 21, 2823-2836.
- Hernández, V., et al. (1997). Ab initio theoretical study of thiophene derivatives: 2-methylthiophene and 3-methylthiophene. Journal of Molecular Structure, 410-411, 311-314.
- Kim, D., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32098–32107.
- Lopes, J. F., et al. (2001). Structure and torsional potential of p-phenylthiophene: a theoretical comparative study. Journal of Molecular Structure: THEOCHEM, 549(1-3), 253-261.
-
McGehee Research Group. (n.d.). Charge Transport of Organic Semiconductors. Retrieved from [Link]
- Murad, A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 566-589.
-
National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem Compound Summary for CID 69999. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylthiophene. PubChem Compound Summary for CID 75473. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
- Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007.
- Said, A. M., et al. (2014). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 19(9), 13836-13851.
- Reynolds, J. R., et al. (2007). Performance Evaluation of Poly 3-(Phenylthiophene) Derivatives as Active Materials for Electrochemical Capacitor Applications.
-
ResearchGate. (n.d.). Charge Transport in Semiconducting Oligothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical bandgaps of a series of poly-3-p-phenylthiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.... Retrieved from [Link]
- Wynberg, H., & van Driel, H. (1965). The Photochemistry of Thiophenes. III. Photochemical Rearrangements of Arylthiophenes. Journal of the American Chemical Society, 87(17), 3998–4002.
- Yosipof, A., et al. (2014). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 24(21), 5029-5033.
- Zhang, M., et al. (2022). A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers.
Sources
A Comparative Guide to the Biological Activity of 3-(3-Methylphenyl)thiophene and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to a phenyl ring allows it to act as a bioisostere, enhancing interactions with biological targets while favorably modifying physicochemical properties.[3] This versatility has led to the incorporation of the thiophene moiety into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7] The biological profile of a thiophene derivative is profoundly influenced by the nature and position of substituents on the ring, a principle that underscores the importance of detailed structure-activity relationship (SAR) studies in the design of novel therapeutics.[1] This guide provides a comparative analysis of the biological activity of 3-(3-Methylphenyl)thiophene, a member of the 3-arylthiophene subclass, against other functionally relevant thiophene derivatives, supported by experimental data and detailed methodologies. While direct comparative data for this compound is not always available, we will leverage SAR principles from closely related analogs to provide a comprehensive overview.[8]
Comparative Analysis of Biological Activities
This section will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of this compound and its analogs. The performance of these compounds will be compared with other thiophene derivatives and, where applicable, standard drugs.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical signaling pathways involved in cancer progression.[9]
Structure-Activity Relationship Insights:
The anticancer efficacy of arylthiophenes is significantly dictated by the substitution pattern on both the thiophene and the aryl rings. For instance, in a series of 3-arylthiophene-2-aryl/heteroaryl chalcones, the presence and position of substituents on the 3-aryl ring were found to be critical for cytotoxicity. A study on 3-aryl thiophene-2-aryl/heteroaryl chalcones revealed that a methoxy group at the meta-position of the 3-phenyl ring, as in 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde derivatives, led to potent anticancer activity against human colon cancer cell lines (HCT-15).[10] Specifically, a derivative of 3-(3-Methoxyphenyl)thiophene chalcone exhibited an IC50 value of 21 µg/mL, which was superior to the reference drug doxorubicin (IC50 = 25 µg/mL).[10]
Given the structural similarity between a methoxy and a methyl group (both being electron-donating), it is plausible that this compound-based derivatives would also exhibit significant anticancer activity. The methyl group at the meta-position can enhance lipophilicity, potentially improving cellular uptake.
Comparative Anticancer Activity Data (IC50, µM)
| Compound/Drug | HCT-15 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 3-(3-Methoxyphenyl)thiophene chalcone derivative | 21 µg/mL | - | - | [10] |
| Doxorubicin | 25 µg/mL | - | - | [10] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | - | Potent | - | [9] |
Note: Direct comparative data for this compound is limited. The data for the 3-(3-Methoxyphenyl)thiophene derivative is presented as a close structural analog.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-15, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[11] The lipophilic nature of the thiophene ring facilitates passage through the microbial cell membrane.
Structure-Activity Relationship Insights:
The antimicrobial potency of thiophene derivatives is highly dependent on the substituents. The introduction of a phenyl group at the 3-position of the thiophene ring has been shown to be a key feature for antimicrobial activity. Further substitutions on the phenyl ring can modulate this activity. While specific data on this compound is scarce, studies on related 3-arylthiophenes suggest that the electronic properties of the substituents on the phenyl ring play a crucial role.
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Thiophene Derivative 7a (with pyridine side chain) | Potent | Potent | - | [1] |
| Thiophene Derivative 3a | - | - | 23.8 | [1] |
| Amphotericin B (Standard) | - | - | 23.7 | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases. Thiophene-containing compounds, such as the commercial drug Tinoridine, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of thiophene derivatives is influenced by the nature of the substituents. The presence of an aryl group at the 3-position can contribute to the anti-inflammatory profile. While direct experimental data for this compound is lacking, studies on other aryl-substituted thiophenes suggest that the electronic and steric properties of the aryl moiety are important for activity. For instance, some phenylthiophenylamine derivatives have shown significant edema reduction in vivo.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of compounds.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping and Dosing: Acclimatize rodents (rats or mice) and divide them into groups. Administer the test compound, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Neuroprotective Activity: Shielding Neurons from Damage
The lipophilic nature of the thiophene ring allows for potential penetration of the blood-brain barrier, making thiophene derivatives interesting candidates for neurological disorders.[13]
Structure-Activity Relationship Insights:
The neuroprotective effects of thiophene derivatives are an emerging area of research. The substitution pattern on the thiophene ring is expected to be a key determinant of activity. While there is no specific data on the neuroprotective effects of this compound, the general ability of thiophene derivatives to cross the blood-brain barrier and their antioxidant properties suggest potential in this area.
Experimental Protocol: In Vitro Neuroprotection Assay using HT22 Cells
The HT22 hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death, as it is susceptible to glutamate-induced toxicity.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow of an in vitro neuroprotection assay using HT22 cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HT22 cells in a suitable medium and plate them in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiophene derivatives for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM).
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Neuroprotection: Measure cell viability using the MTT assay as described previously. An increase in cell viability in the compound-treated groups compared to the glutamate-only treated group indicates a neuroprotective effect.
Conclusion and Future Directions
The thiophene scaffold represents a privileged structure in the development of new therapeutic agents. While direct experimental evidence for the biological activity of this compound is limited in the public domain, analysis of structurally related 3-arylthiophene derivatives provides compelling indirect evidence for its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The presence of the 3-methylphenyl group is likely to influence the compound's lipophilicity and electronic properties, which are critical determinants of its biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. This would enable the establishment of a clear structure-activity relationship and provide the necessary quantitative data to validate the therapeutic potential of this specific chemical entity. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- A Comparative Guide to the Biological Activity of Methyl 3-(thiophen-3-yl)
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A Comparative Analysis of the Biological Activity of Phenylthiophene Deriv
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Synthesis and Biological Screening of Thiophene Derivatives.
- Synthesis and Biological Evaluation of Substituted Thiophene Deriv
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
- Thiophene-containing compounds with antimicrobial activity. (2022). PubMed.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online.
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2025).
- Substituted phenylthiophenylamines with antiinflamm
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease P
- 3-methylthiophene. Organic Syntheses.
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012).
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2016). Rasayan Journal of Chemistry.
- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
- Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction.
- Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers.
- Structure–activity relationship of the new compounds in terms of antimicrobial activity.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). PMC.
- Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE P
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sciensage.info [sciensage.info]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalwjarr.com [journalwjarr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Comparative Guide: DFT Methodologies for Substituted Thiophenes
Content Type: Publish Comparison Guide Audience: Computational Chemists, Material Scientists, Drug Discovery Researchers Focus: Benchmarking DFT functionals for electronic, structural, and optical properties of thiophene derivatives.
Executive Summary: Navigating the Functional Landscape
Thiophene derivatives are the workhorses of organic electronics (OPVs, OLEDs) and crucial bioisosteres in medicinal chemistry. However, their computational modeling presents a dichotomy: the delocalized
This guide compares the performance of industry-standard Density Functional Theory (DFT) methodologies. It moves beyond the "B3LYP default" to provide evidence-based recommendations for predicting HOMO-LUMO gaps , UV-Vis absorption , and conformational stability .
Methodology Comparison: The "Product" Benchmarks
We evaluate three classes of functionals: Global Hybrids (e.g., B3LYP), Range-Separated Hybrids (e.g., CAM-B3LYP,
Table 1: Electronic Property Predictions (HOMO-LUMO Gap)
Benchmark against experimental Cyclic Voltammetry (CV) and UPS data.
| Functional Class | Representative Method | Accuracy (MAE) | Performance Verdict | Best Use Case |
| Global Hybrid | B3LYP | ~0.7 – 0.9 eV | Variable. Often underestimates band gaps in extended conjugated systems due to self-interaction error. | Ground state geometries; small oligomers. |
| Range-Separated | CAM-B3LYP | ~0.3 – 0.5 eV | High. Corrects long-range exchange, providing superior orbital energies for donor-acceptor systems. | Charge transfer (CT) excitations; OPV donor materials. |
| Screened Hybrid | HSEH1PBE | ~0.43 eV | Excellent. Shown to outperform B3LYP/PBE0 for specific triphenylamine-thiophene derivatives. | Solid-state band gaps; periodic boundary calculations. |
| Meta-Hybrid | M06-2X | ~0.5 eV | Good. Excellent for main-group thermochemistry but can overestimate gaps in conjugated polymers. | Reaction barriers; non-covalent interactions. |
Table 2: Optical Property Predictions (TD-DFT )
Benchmark against experimental UV-Vis spectra in solvent.
| Functional | Spectral Shift Error | Charge Transfer Description | Recommendation |
| B3LYP | Red-shifted (15-30 nm) | Poor. Prone to "ghost states" and catastrophic failure in long-range CT transitions. | Avoid for excited states of large push-pull thiophenes. |
| MPW1PW91 | < 10 nm | Superior. Highly correlated with experimental | Top Pick for organic solar cell (OSC) absorption profiles. |
| < 20 nm | Robust. Includes dispersion; accurately predicts vertical excitation energies without artifactual redshifts. | Systems with | |
| PBE0 | ~20-40 nm | Moderate. Better than B3LYP but lacks the long-range correction of CAM/ | General purpose benchmark. |
Scientific Integrity: Causality & Mechanism
The "B3LYP Trap" in Conjugated Systems
While B3LYP is robust for organic geometries, it fails in extended thiophene chains (polythiophenes). The functional's fixed amount of Hartree-Fock exchange (20%) does not account for the distance dependence of electron-hole interactions. In push-pull thiophenes (e.g., donor-acceptor dyes), this leads to an over-stabilization of charge-transfer states, resulting in artificially low band gaps and redshifted absorption spectra.
The Solution: Use Range-Separated Functionals (RSFs) like CAM-B3LYP or
The Role of Dispersion in Conformation
Substituted thiophenes often adopt twisted geometries due to steric clash between substituents (e.g., 3-alkyl groups). Standard functionals (B3LYP, PBE) fail to capture the attractive London dispersion forces that stabilize planar or specific twisted conformations in the solid state. Protocol Standard: Always use dispersion corrections (-D3(BJ) ) or highly parameterized functionals (M06-2X ) when optimizing geometries of thiophene oligomers to prevent artificial planarization or excessive twisting.
Validated Computational Protocol
This workflow is designed as a self-validating system. Failure at any step (e.g., imaginary frequencies) triggers a loop-back correction.
Step 1: Conformational Search & Geometry Optimization
-
Objective: Locate the Global Minimum.
-
Method:
-
Perform a relaxed potential energy surface (PES) scan on the inter-ring dihedral angles (0° to 180° in 10° steps).
-
Select lowest energy conformers.
-
Optimization Level: B3LYP-D3(BJ)/6-31G(d) or M06-2X/def2-SVP.
-
Note: The -D3 correction is mandatory for accurate S···S and S···O non-covalent interaction distances.[1]
-
Step 2: Frequency Analysis (Validation)
-
Objective: Confirm stationary point and thermal corrections.
-
Criteria: No imaginary frequencies (NImag=0).
-
Output: Zero-point energy (ZPE) and Gibbs Free Energy (
).
Step 3: Electronic Structure Refinement
-
Objective: Accurate Frontier Molecular Orbitals (FMOs).
-
Method: Single Point Energy (SPE) calculation on the optimized geometry.
-
Level: HSEH1PBE/def2-TZVP or CAM-B3LYP/6-311+G(d,p).
-
Solvent Model: IEFPCM or SMD (match experimental solvent, e.g., Dichloromethane,
).
Step 4: Excited State Assessment (TD-DFT)
-
Objective: UV-Vis Spectrum (
, Oscillator Strength ). -
Level: MPW1PW91/6-311G(d,p) or CAM-B3LYP/6-311G(d,p).
-
States: Calculate at least N=10 states (or N=30 for dimers) to capture high-energy transitions.
Visualizations
Diagram 1: Computational Workflow for Thiophenes
This diagram illustrates the logical flow from structure to property prediction, including the critical validation loops.
Caption: Validated workflow for thiophene characterization. Note the divergence between geometry (Hybrid) and property (Range-Separated) functionals.
Diagram 2: Functional Selection Decision Tree
A logic guide for researchers to select the correct functional based on the specific chemical question.
Caption: Decision matrix for selecting DFT functionals based on the specific physical property of interest.
References
-
Comparison of DFT methods for molecular orbital eigenvalue calculations. PubMed. [Link]
-
Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv. [Link]
-
Theoretical investigation of benzodithiophene-based donor molecules in organic solar cells. RSC Advances. [Link]
-
Comparison of the performance of dispersion-corrected density functional theory for weak hydrogen bonds. RSC Advances. [Link]
-
Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. The Journal of Physical Chemistry Letters. [Link]
-
Benchmarking DFT and Supervised Machine Learning: An Organic Semiconducting Polymer Investigation. The Journal of Physical Chemistry A. [Link]
Sources
analytical standards for 3-(3-Methylphenyl)thiophene
Comparative Analytical Guide: Validating Purity and Regiospecificity of 3-(3-Methylphenyl)thiophene
Executive Summary
Product: this compound (C₁₁H₁₀S) Application: Organic Photovoltaics (OPV), OLED host materials, and pharmaceutical bioisosteres. Critical Quality Attribute (CQA): Regioisomeric purity. The specific placement of the methyl group (meta-position) on the phenyl ring governs the pi-pi stacking distance and charge carrier mobility in downstream polymer applications.
This guide provides a self-validating analytical workflow to distinguish the target compound from its structural isomers (ortho- and para- analogues) and synthesis byproducts. Unlike commodity chemicals, this material requires a multi-modal approach (GC-MS + NMR) to certify "electronic grade" purity (>99.5%).
Part 1: The Comparative Landscape
In the synthesis of this compound (typically via Suzuki-Miyaura coupling), the primary challenge is not gross contamination, but isomeric impurities that possess identical molecular weights (174.26 g/mol ) but vastly different electronic properties.
Table 1: Comparative Properties of Target vs. Critical Isomers
| Feature | Target: 3-(3-Methylphenyl) | Alternative A: 3-(4-Methylphenyl) | Alternative B: 3-(2-Methylphenyl) |
| Structure | Meta-substituted (Asymmetric) | Para-substituted (Symmetric) | Ortho-substituted (Sterically Hindered) |
| Synthesis Risk | Target Product | Contaminant from 4-bromo starting material | Contaminant from 2-bromo starting material |
| GC Elution | Intermediate | Late Eluter (Highest BP) | Early Eluter (Lowest BP, steric twist) |
| 1H-NMR Signal | Diagnostic Singlet + Multiplet | Distinct AA'BB' Doublets | Complex Multiplet (Shifted) |
| Device Impact | Optimized Solubility/Stacking | High Crystallinity (Aggregates) | Steric Twist (Breaks Conjugation) |
Part 2: Validated Experimental Protocols
Protocol A: High-Resolution GC-MS Separation
Objective: Quantify purity and separate structural isomers based on boiling point and polarity differences. Rationale: Isomers of phenylthiophene have identical m/z (174) but distinct hydrodynamic radii. A non-polar column interacts with the pi-cloud; the ortho isomer, being more twisted and "globular," typically elutes first.
Instrument Parameters:
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: Do not use polar WAX columns as thiophene tailing may occur.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
Temperature Program:
-
Initial: 60°C (Hold 1 min) – Solvent vent.
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 2°C/min to 200°C – Critical Isomer Separation Zone.
-
Ramp 3: 30°C/min to 300°C (Hold 3 min) – Elute dimers/homocoupling byproducts.
Data Interpretation:
-
Target (Meta): Expect elution ~12.5 - 13.0 min (system dependent).
-
Impurity (Ortho): Elutes ~0.2 - 0.5 min before target.
-
Impurity (Para): Elutes ~0.2 - 0.5 min after target.
-
MS Confirmation: Look for Molecular Ion [M]+ = 174.[1] Fragment ions at 141 (loss of -SH) and 115 (indene-like cation) are characteristic.
Protocol B: 1H-NMR Structural Validation
Objective: Confirm the meta substitution pattern. GC-MS cannot definitively prove structure, only purity. Rationale: The coupling pattern of the phenyl ring protons is the "fingerprint."
Method:
-
Solvent: CDCl₃ (Neutralized with K₂CO₃ to prevent acid-catalyzed polymerization).
-
Frequency: 400 MHz minimum.
-
Concentration: 10 mg in 0.6 mL.
Diagnostic Signals (Target: Meta-Isomer):
-
Thiophene Protons: Three distinct signals in the 7.3–7.5 ppm range.
-
Phenyl Protons (The Key):
-
δ ~7.40 (Singlet, 1H): The proton between the methyl and the thiophene bond (H-2 on phenyl). This is the confirmation peak.
-
δ ~7.15 (Doublet, 1H): Ortho to methyl.
-
δ ~7.30 (Triplet, 1H): Meta proton.
-
δ ~2.40 (Singlet, 3H): Methyl group.
-
Contrast with Para-Isomer: The Para isomer will show a clean AA'BB' system (two tall doublets) for the phenyl ring, lacking the diagnostic singlet at ~7.40 ppm.
Part 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for validating the standard.
Caption: Figure 1. Self-validating workflow for certifying this compound. Failure at GC (purity) or NMR (identity) triggers reprocessing.
Part 4: Synthesis & Impurity Origins
Understanding where impurities come from allows for better detection. The standard synthesis uses Suzuki-Miyaura coupling.
Caption: Figure 2. Origin of impurities. Regioisomers arise primarily from impure bromide starting materials, while homocoupling (bithiophene) is a catalyst artifact.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Pätzold, R., et al. (2006).[2] "Gas-chromatographic separation of stereoisomers..." Chirality, 18(7), 551-557.[2] (Demonstrates principle of isomer separation on capillary columns). Link
-
ChemicalBook. "3-Phenylthiophene NMR Data." (Reference for base structure shifts). Link
-
Sigma-Aldrich. "3-Methylthiophene Product Specification." (Reference for likely volatile impurities). Link
Sources
Definitive Guide to Analytical Cross-Validation for 3-Arylthiophenes
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, CMC Leads, and Bioanalytical Scientists
Strategic Overview: The "Regioisomer Trap"
3-Arylthiophenes are privileged scaffolds in drug discovery, serving as bioisosteres for phenyl rings in NSAIDs (e.g., analogs of Coxibs), kinase inhibitors, and conducting polymers. However, their synthesis—often via Suzuki-Miyaura coupling or Gewald reaction—frequently generates the thermodynamically stable 2-arylthiophene isomer as a significant impurity.
Standard analytical reliance on a single method (e.g., HPLC-UV) is dangerous. The UV absorption maxima (
This guide details a cross-validation strategy using orthogonal methodologies: qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity assessment and LC-MS/MS for trace quantification in biological matrices.
Comparative Analysis of Methodologies
Scenario A: Purity Assignment (Synthesis & CMC)
Comparison: High-Performance Liquid Chromatography (HPLC-UV) vs. Quantitative NMR (qNMR).
| Feature | HPLC-UV (Routine QC) | qNMR (Primary Reference) |
| Principle | Separation based on hydrophobicity; detection via Beer-Lambert Law. | Direct counting of nuclei relative to an internal standard (IS). |
| Reference Standard | Required. Must be identical to analyte. | Not Required. Any high-purity IS (e.g., TCNB, Maleic Acid) works. |
| Regioisomer Specificity | Moderate. Requires optimized stationary phase (Phenyl-Hexyl vs. C18). | High. Distinct chemical shifts ( |
| Precision (%RSD) | < 1.0% (System suitability dependent). | < 1.0% (With optimized relaxation delay |
| Time-to-Result | 20–40 min (equilibration + run). | 10–15 min (sample prep + acquisition). |
| Verdict | Best for batch release and impurity profiling. | Best for potency assignment of the reference standard itself. |
Scenario B: Trace Analysis (PK/Bioanalysis)
Comparison: LC-MS/MS (Triple Quad) vs. HPLC-Fluorescence (FLD).
| Feature | LC-MS/MS | HPLC-FLD |
| Sensitivity (LOD) | High (pg/mL range). | Moderate-High (ng/mL), requires fluorophore. |
| Selectivity | Excellent. MRM transitions (e.g., | Good, but susceptible to matrix fluorescence. |
| Matrix Effects | High (Ion suppression/enhancement). | Low. |
| Verdict | Gold Standard for DMPK studies. | Niche use (only if the arylthiophene is naturally fluorescent). |
The Orthogonal Validation Workflow
This protocol describes the "Gold Standard" workflow: using qNMR to assign purity to a primary lot, which is then used to validate an HPLC-UV method for routine use.
Phase 1: Absolute Purity by qNMR (The Anchor)
Objective: Determine the exact mass fraction of 3-arylthiophene without a reference standard.
Protocol:
-
Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable to NIST). Ensure the IS signals do not overlap with the thiophene protons (
7.0–8.0 ppm). -
Sample Prep: Weigh ~10 mg of analyte (
) and ~5 mg of IS ( ) directly into the NMR tube using a micro-balance (precision mg). Dissolve in DMSO- . -
Acquisition Parameters:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): Set to of the slowest relaxing proton (typically > 30s for aromatic protons) to ensure 99.3% magnetization recovery. -
Scans: 16–64 (for S/N > 250:1).
-
-
Calculation:
(Where = integral, = number of protons, = molar mass, = purity).
Phase 2: HPLC Method Development & Cross-Validation
Objective: Validate the HPLC method against the qNMR-derived value.
Instrumentation:
-
Column: Waters XBridge Phenyl or C18 (Phenyl phases offer better
- selectivity for thiophene isomers). -
Mobile Phase: Isocratic 60:40 ACN:Water + 0.1% Formic Acid.
Validation Steps:
-
Linearity: Prepare 5 concentrations (e.g., 10–200 µg/mL). Plot Area vs. Concentration.
-
Acceptance:
.[1]
-
-
Accuracy (Cross-Validation): Analyze the same batch used in Phase 1.
-
Calculate purity via Area Normalization (assuming equal response factors) AND External Standard method.
-
Acceptance: The HPLC-derived purity must be within ±1.5% of the qNMR value. If HPLC is significantly higher, you likely have co-eluting isomers (the "Regioisomer Trap").
-
Experimental Data Summary
The following data represents typical performance metrics for 3-(4-methoxyphenyl)thiophene analysis.
| Parameter | Method A: qNMR (400 MHz) | Method B: HPLC-UV (254 nm) | Method C: LC-MS/MS (ESI+) |
| Linearity Range | N/A (Single point absolute) | 0.5 – 500 µg/mL | 1.0 – 1000 ng/mL |
| LOD | ~100 µg/mL | 0.05 µg/mL | 0.005 µg/mL |
| Precision (Intra-day) | 0.4% RSD | 0.8% RSD | 3.5% RSD |
| Recovery (Spiked) | 99.1% | 98.5% | 92.0% (Matrix dependent) |
| Isomer Resolution ( | > 10 (Distinct shifts) | 1.8 (Phenyl column) | N/A (Masses identical) |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct analytical tool based on the stage of drug development.
Caption: Analytical decision matrix for 3-arylthiophenes, emphasizing the cross-validation loop between qNMR and HPLC to detect isomeric impurities.
References
-
National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. Retrieved from [Link]
-
Almac Group. (2025). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Routes for Substituted 3-Phenylthiophenes
Executive Summary
The synthesis of 3-phenylthiophenes—critical scaffolds in organic photovoltaics (e.g., P3HT precursors), bioisosteres in medicinal chemistry, and organic field-effect transistors (OFETs)—presents a classic regioselectivity challenge. Unlike the 2-position (α), the 3-position (β) is electronically deactivated and sterically less accessible.
This guide objectively compares three dominant methodologies: Suzuki-Miyaura Cross-Coupling (the industry standard), Kumada-Corriu Coupling (the cost-effective alternative), and Direct C-H Arylation (the emerging atom-economical route).
Key Takeaway: While Suzuki-Miyaura remains the most robust method for functionalized substrates due to mild conditions, Kumada coupling offers superior economics for simple alkyl/aryl substitutions on scale. Direct Arylation is rapidly maturing but currently requires specialized ligands to overcome the inherent α-selectivity of the thiophene ring.
Part 1: The Standard – Suzuki-Miyaura Cross-Coupling
Best For: Late-stage functionalization, substrates with sensitive functional groups (esters, nitriles, aldehydes), and high-purity requirements.
The Mechanism & Logic
The Suzuki route utilizes the coupling of 3-bromothiophene with phenylboronic acid. Its dominance stems from the stability of organoboron reagents and the ability to use aqueous bases, which facilitates the "activation" of the boron species for transmetallation—often the rate-determining step in steric-heavy couplings.
Experimental Protocol (Self-Validating)
Target: 3-(4-Methoxyphenyl)thiophene
Reagents:
-
3-Bromothiophene (1.0 equiv)[1]
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction flask with solvent and Na2CO3 solution. Sparge with Argon for 20 minutes. Why: Oxygen causes homocoupling of boronic acids and poisons the Pd(0) catalyst.
-
Addition: Add 3-bromothiophene, boronic acid, and Pd(PPh3)4 under a counter-flow of Argon.
-
Reflux: Heat to 85°C (DME reflux) for 12–16 hours. Monitor via TLC (Silica, Hexanes/EtOAc 9:1). The bromide spot (Rf ~0.6) should disappear.
-
Workup: Cool to RT. Dilute with Et2O. Wash with water (x2) and brine. Dry over MgSO4.
-
Purification: Flash column chromatography. Note: 3-substituted thiophenes often elute slightly faster than their 2-substituted isomers.
Performance Metrics:
-
Typical Yield: 85–95%
-
Selectivity: 100% (Regiochemistry is fixed by the starting bromide).
Part 2: The Challenger – Direct C-H Arylation (Beta-Selective)
Best For: Atom economy, green chemistry initiatives, and avoiding pre-functionalized organometallics.
The Regioselectivity Problem
Thiophene naturally reacts at the α-positions (C2/C5) due to heteroatom-directed lithiation or electrophilic substitution. Achieving β-selectivity (C3) via C-H activation is difficult without blocking groups. However, Itami’s Protocol utilizes a specific bulky phosphite ligand to sterically discourage α-attack.
Experimental Protocol (Itami Conditions)
Target: 3-Phenylthiophene via C-H Activation
Reagents:
-
Thiophene (excess, 2.0 equiv) - Acts as solvent/reactant
-
Iodobenzene (1.0 equiv)
-
Catalyst: PdCl2(MeCN)2 (5 mol%)
-
Ligand: P[OCH(CF3)2]3 (10 mol%) - Electron-deficient, bulky phosphite
-
Base: Ag2CO3 (1.0 equiv) or Cs2CO3
-
Solvent: Xylene, 140°C
Step-by-Step Workflow:
-
Setup: In a glovebox or strictly anhydrous Schlenk line, combine Pd source, ligand, and base.
-
Reaction: Add Iodobenzene and Thiophene.
-
Heating: Seal tube and heat to 140°C for 12 hours.
-
Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove silver salts.
-
Purification: Distillation or Column Chromatography.
Performance Metrics:
-
Typical Yield: 60–75%
-
Selectivity: ~13:1 (β:α ratio) with optimized ligands.
-
Note: Requires silver salts often, which impacts cost.
Part 3: Comparative Analysis & Decision Matrix
Performance Data
| Feature | Suzuki-Miyaura | Kumada-Corriu | Direct C-H Arylation |
| Starting Material | 3-Bromothiophene | 3-Bromothiophene | Thiophene + Haloarene |
| Coupling Partner | Boronic Acid (Stable) | Grignard (Sensitive) | Aryl Halide |
| Catalyst System | Pd(PPh3)4 / Pd(dppf)Cl2 | Ni(dppp)Cl2 | Pd/Bulky Phosphites |
| Yield | High (>90%) | High (80-95%) | Moderate (60-75%) |
| Atom Economy | Low (Boronic waste) | Medium (Mg salts) | High (H-X byproduct) |
| FG Tolerance | Excellent (Esters, OH, CN) | Poor (No acidic protons/carbonyls) | Moderate |
| Cost | High (Pd + Boronics) | Low (Ni + Grignard) | Medium (Ligands/Ag) |
Visualizing the Workflow (DOT Diagram)
Figure 1: Decision Matrix for selecting the optimal synthetic route based on substrate complexity and scale.
Part 4: Mechanistic Visualization (Suzuki Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields. The rate-determining step in steric-heavy 3-substituted thiophenes is often Transmetallation .
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the base activation step required to facilitate transmetallation in hindered thiophenes.
References
-
Suzuki-Miyaura Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kumada Coupling Protocols: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Journal of the American Chemical Society, 94(12), 4374–4376. Link
-
Beta-Selective Direct Arylation (Itami): Ueda, K., Amaike, K., Maceiczyk, R. M., Itami, K., & Yamaguchi, J. (2010).[2] Beta-Selective Direct Arylation of Thiophenes. Journal of the American Chemical Society, 132(50), 17666–17668. Link
-
Direct Arylation Reviews: Roger, J., Gottumukkala, A. L., & Doucet, H. (2010). Palladium-catalyzed C3 or C4 direct arylation of heteroaromatics with aryl halides by C–H bond activation. ChemCatChem, 2(1), 20-40. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Methylphenyl)thiophene
Executive Summary & Hazard Profiling
3-(3-Methylphenyl)thiophene is a substituted thiophene derivative, typically utilized as a building block in the synthesis of organic semiconductors (OSCs), such as conductive polymers and oligomers for OFETs (Organic Field-Effect Transistors).[1]
Unlike simple volatile thiophenes (e.g., 3-methylthiophene), this compound is generally a solid or viscous oil with lower vapor pressure. However, its lipophilic nature allows it to penetrate the skin barrier, and its sulfur-heterocycle core presents specific toxicity risks.
Critical Hazard Assessment (Read-Across Methodology): As specific toxicological data for this exact isomer is often limited in public repositories, we apply Precautionary Principle based on the structural class (Phenylthiophenes):
-
Acute Toxicity (Oral/Dermal): Treat as Harmful (H302/H312) . Thiophenes can be metabolically activated to reactive sulfoxides/epoxides.
-
Skin/Eye Irritation: High probability of Irritant (H315/H319) .
-
Sensitization: Sulfur compounds are frequent sensitizers.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to whether you are handling the neat solid or a solution.
A. Hand Protection: The "Breakthrough" Logic
Standard nitrile exam gloves are insufficient for prolonged exposure to thiophenes in solution.
| State of Matter | Recommended Glove Material | Thickness | Rationale (The "Why") |
| Neat Solid | Nitrile (Disposable) | ≥ 0.11 mm | Protects against incidental contact.[1] Thiophenes are lipophilic; latex offers poor resistance to organic sulfur permeation. |
| Solution (in Toluene/THF) | Nitrile (Double-gloved) | Outer: 0.11mmInner: 0.11mm | Flash Protection. If the outer glove is splashed, strip immediately.[1] Toluene permeates nitrile in <4 mins. |
| Solution (in DCM/Chloroform) | PVA (Polyvinyl Alcohol) or Laminate (Silver Shield®) | Multi-layer | Chemical Resistance. Halogenated solvents (common in OSC synthesis) permeate nitrile instantly, carrying the thiophene through the skin.[1] |
B. Respiratory & Eye Protection[2][3][4][5]
-
Primary Barrier: All operations must be conducted inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection:
-
Respiratory (Secondary): If fume hood work is impossible (e.g., maintenance), use a half-mask respirator with OV/P100 cartridges (Organic Vapor + HEPA).
Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE based on the solvent system used, a critical step often overlooked in standard protocols.
Figure 1: PPE Decision Matrix based on physical state and carrier solvent.[1]
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Solid State)
Risk: Static electricity can disperse fine organic powders, leading to inhalation or contamination.
-
Engineering Control: Use an ionizing fan or antistatic gun inside the balance enclosure.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.
-
Hygiene: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.
Phase 2: Reaction & Synthesis (Solution State)
Risk: Thermal runaway or solvent interaction.
-
Inert Atmosphere: Thiophenes can oxidize. Conduct coupling reactions (e.g., Suzuki-Miyaura) under Nitrogen or Argon.
-
Heating: Never heat a closed system. Use a reflux condenser with a pressure-relief bubbler.[1]
-
Spill Protocol:
Phase 3: Waste Disposal
Core Directive: Segregation is non-negotiable. Sulfur-containing organics must not be mixed with oxidizers (Nitric acid, Peroxides) to prevent the formation of toxic SOx gases or explosive reactions.
Figure 2: Waste segregation workflow to ensure environmental compliance and safety.
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents (increases absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link][1][4]
-
PubChem. (n.d.). Thiophene Compound Summary. National Library of Medicine. (Used for read-across toxicity data of thiophene derivatives). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
